5-Cyclopropyl-2-fluorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclopropyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSFCYWOXXBPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248482-58-7 | |
| Record name | 5-cyclopropyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Cyclopropyl-2-fluorobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the bromination of 2-fluorobenzoic acid to yield the key intermediate, 5-bromo-2-fluorobenzoic acid. This intermediate subsequently undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a cyclopropylboron reagent to afford the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-fluorobenzoic Acid
This procedure outlines the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS) as the brominating agent.
Experimental Workflow:
Physicochemical Properties of 5-Cyclopropyl-2-fluorobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its unique combination of a cyclopropyl group, a fluorine atom, and a carboxylic acid moiety imparts specific electronic and steric properties that can influence its biological activity and material characteristics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, supported by available data and generalized experimental protocols. Due to the limited publicly available experimental data for this specific isomer, some information is presented as predicted values or is based on structurally related compounds.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a benzoic acid core substituted with a fluorine atom at the ortho-position and a cyclopropyl group at the meta-position relative to the carboxyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉FO₂[1] |
| Canonical SMILES | C1CC1C2=CC(=C(C=C2)F)C(=O)O[1] |
| InChI | InChI=1S/C10H9FO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13)[1] |
| InChIKey | FSSFCYWOXXBPPW-UHFFFAOYSA-N[1] |
| CAS Number | Not available |
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are not extensively reported in the public domain. The following table summarizes available computed data and provides context from related isomers.
| Property | Value | Source/Comment |
| Molecular Weight | 180.18 g/mol | Calculated |
| Monoisotopic Mass | 180.05865 Da[1] | PubChemLite[1] |
| Melting Point | Not available | Experimental data not found. For comparison, the melting point of the related isomer 5-Bromo-2-fluorobenzoic acid is 141-145 °C. |
| Boiling Point | Not available | Experimental data not found. |
| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO, typical for carboxylic acids with significant hydrocarbon portions.[2] |
| pKa | Not available | The pKa of the parent 2-fluorobenzoic acid is 3.27, suggesting that this compound is a moderately strong acid.[3] |
| logP (Octanol-Water Partition Coefficient) | XlogP = 2.5[1] | Predicted value from PubChemLite, indicating moderate lipophilicity.[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following are generalized, representative protocols for the determination of key physicochemical properties of aromatic carboxylic acids.
Synthesis and Purification
A plausible synthetic route for this compound could involve the carboxylation of a corresponding Grignard or organolithium reagent derived from 1-bromo-4-cyclopropyl-2-fluorobenzene.
Representative Purification Protocol (Crystallization):
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and water).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus. A small amount of the dried, crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
Solubility Determination
A qualitative assessment of solubility can be performed by adding a small, measured amount of the compound to a fixed volume of a solvent (e.g., water, ethanol, acetone) at a specific temperature. The mixture is agitated, and the dissolution is observed. For quantitative determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques like UV-Vis spectroscopy or HPLC after calibration.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., water or a water/alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.
Logical Workflow: Drug Discovery and Development
As no specific signaling pathways involving this compound have been identified in the public literature, the following diagram illustrates a general workflow where such a molecule might be utilized in a drug discovery and development process. This logical flow represents the journey from a chemical entity to a potential therapeutic agent.
Caption: A generalized workflow for drug discovery and development.
Conclusion
This compound is a chemical entity with potential for further investigation in various scientific fields. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, this guide provides a summary of the available information and outlines standard methodologies for its characterization. The provided logical workflow illustrates the potential journey of such a molecule within a pharmaceutical research and development context. Further experimental studies are warranted to fully elucidate the properties and potential applications of this compound.
References
Spectroscopic data (NMR, IR, MS) for 5-Cyclopropyl-2-fluorobenzoic acid
A Technical Guide to the Spectroscopic Analysis of 5-Cyclopropyl-2-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, alongside detailed experimental protocols for acquiring such data. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this compound.
Predicted Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, its spectroscopic characteristics can be predicted based on its chemical structure. The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Singlet (broad) | 1H | -COOH |
| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H |
| ~7.1-7.3 | Doublet of doublets | 1H | Ar-H |
| ~6.9-7.1 | Triplet | 1H | Ar-H |
| ~1.8-2.0 | Multiplet | 1H | Cyclopropyl-CH |
| ~0.9-1.1 | Multiplet | 2H | Cyclopropyl-CH₂ |
| ~0.6-0.8 | Multiplet | 2H | Cyclopropyl-CH₂ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~165-170 (d) | -COOH |
| ~160-165 (d, ¹JCF) | C-F |
| ~140-145 | C-Cyclopropyl |
| ~130-135 (d) | Ar-CH |
| ~125-130 (d) | Ar-CH |
| ~115-120 (d, ²JCF) | Ar-CH |
| ~110-115 | Ar-C |
| ~10-15 | Cyclopropyl-CH |
| ~5-10 | Cyclopropyl-CH₂ |
Solvent: CDCl₃ or DMSO-d₆. The symbol (d) indicates a doublet due to fluorine coupling, with the coupling constant denoted as J.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1200 | Strong | C-F stretch |
| ~1020 | Medium | Cyclopropyl C-C stretch |
Sample preparation: KBr pellet or ATR.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180.06 | [M]⁺ (Molecular ion) |
| 163.06 | [M-OH]⁺ |
| 152.05 | [M-CO]⁺ |
| 135.05 | [M-COOH]⁺ |
Ionization method: Electron Impact (EI). The predicted monoisotopic mass of C₁₀H₉FO₂ is 180.05865 Da[1].
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[4]
-
NMR tube (5 mm diameter)[4]
-
Internal standard (e.g., TMS)[3]
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2][4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[4]
-
If an internal standard is not already present in the solvent, add a small amount of TMS.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[4]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.[4]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[4]
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following ¹H NMR acquisition, set up the parameters for the ¹³C NMR experiment and acquire the spectrum. This will typically require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[6]
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate the observed wavenumbers with known vibrational frequencies of functional groups to confirm the presence of the carboxylic acid, aromatic ring, cyclopropyl group, and carbon-fluorine bond.[6]
-
Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation by placing a small amount of the solid sample directly on the ATR crystal.[7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., GC-MS or LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent.
-
-
Data Acquisition (using GC-MS as an example):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.[8]
-
The sample is vaporized and separated on the GC column. The oven temperature program should be optimized to ensure good separation and peak shape.[8][9]
-
The separated components elute from the column and enter the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI), causing fragmentation.[8]
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[10]
-
A mass spectrum is recorded, plotting ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like this compound using the spectroscopic techniques described above.
Caption: Workflow for Spectroscopic Structural Elucidation.
References
- 1. PubChemLite - this compound (C10H9FO2) [pubchemlite.lcsb.uni.lu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. webassign.net [webassign.net]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
- 10. metbio.net [metbio.net]
Potential biological activities of 5-Cyclopropyl-2-fluorobenzoic acid derivatives
An In-Depth Technical Guide to the Potential Biological Activities of 5-Cyclopropyl-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold has emerged as a privileged fragment in modern medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, with a primary focus on their roles as inhibitors of soluble epoxide hydrolase (sEH) and dihydroorotate dehydrogenase (DHODH). This document details the structure-activity relationships (SAR), quantitative biological data, experimental protocols for synthesis and biological evaluation, and the relevant signaling pathways, offering a valuable resource for researchers in drug discovery and development.
Introduction: The this compound Core
The unique combination of a cyclopropyl group and a fluorine atom on the benzoic acid ring imparts favorable physicochemical properties to derivative molecules. The cyclopropyl ring can enhance metabolic stability, improve potency, and provide conformational rigidity. The fluorine atom can modulate pKa, improve membrane permeability, and participate in favorable interactions with biological targets. These features have made this compound a valuable starting point for the design of novel therapeutics.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory and vasodilatory effects. By inhibiting sEH, the levels of beneficial EETs are increased, making sEH inhibitors promising therapeutic agents for cardiovascular and inflammatory diseases.
Structure-Activity Relationship (SAR) and Quantitative Data
Derivatives of this compound have been developed as potent sEH inhibitors. The general structure often involves the formation of an amide or urea linkage to explore the binding pockets of the enzyme.
| Compound ID | R Group (Modification on Amide/Urea) | Target | IC50 (nM) | Reference |
| 1a | N'-(adamant-1-yl)urea | Human sEH | 7.0 | [1] |
| 1b | N'-(4-trifluoromethoxy)phenyl)urea | Human sEH | ~10 | [2] |
| 1c | N'-(piperidin-4-yl)urea | Human sEH | Potent (exact value not specified) | [1] |
| 1d | Benzoxazolone-5-urea with benzyl group | Human sEH | 0.39 - 570 | [3][4] |
This table is a representation of typical data. For specific compounds, refer to the cited literature.
The SAR for this class of inhibitors suggests that a urea or amide group is a crucial pharmacophore for interacting with the catalytic residues of sEH, such as Asp333, Tyr381, and Tyr465.[1] The lipophilic adamantyl or substituted phenyl groups on the other side of the urea/amide occupy a hydrophobic pocket in the enzyme.
Experimental Protocols
A general procedure for the synthesis of amide derivatives of this compound is as follows:
-
Activation of the Carboxylic Acid: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU, HBTU, or EDCI) and a base (e.g., DIPEA or triethylamine).
-
Amide Bond Formation: To the activated acid, add the desired amine component.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.
This protocol is based on the principle of the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.[5][6][7][8]
-
Reagent Preparation:
-
sEH Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
sEH Enzyme: Reconstitute lyophilized human recombinant sEH in assay buffer.
-
sEH Substrate: Prepare a stock solution of a fluorogenic substrate, such as (3-phenyloxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester (PHOME), in DMSO.
-
Test Compounds: Prepare stock solutions of the this compound derivatives in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add sEH assay buffer to each well.
-
Add the test compound solution to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND).
-
Add the sEH enzyme solution to all wells except the background control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the sEH substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME hydrolysis) over time (kinetic mode).
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway
Caption: Inhibition of sEH by this compound derivatives.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis. This makes DHODH a validated target for the treatment of cancer and autoimmune diseases.
Structure-Activity Relationship (SAR) and Quantitative Data
The this compound moiety has been incorporated into potent DHODH inhibitors.
| Compound ID | R Group (Modification on Amide/Urea) | Target | IC50 (nM) | Reference |
| 2a | 2-(2,6-difluorophenyl)pyrimidin-5-yl]amino | Human DHODH | Potent (exact value not specified) | [9] |
| 2b | Substituted cyclopentene dicarboxylic acid amides | Human DHODH | Species-specific activity | [10] |
This table is a representation of typical data. For specific compounds, refer to the cited literature.
Experimental Protocols
The synthesis of DHODH inhibitors incorporating the this compound scaffold often involves multi-step sequences. A representative example could be the coupling of the benzoic acid with a suitable heterocyclic amine via the amide bond formation protocol described in section 2.2.1.
This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye.[11][12]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with detergents).
-
DHODH Enzyme: Use recombinant human DHODH.
-
Substrates: Prepare solutions of dihydroorotate and a co-substrate like Coenzyme Q.
-
Detection Reagent: Prepare a solution of 2,6-dichloroindophenol (DCIP).
-
Test Compounds: Prepare stock solutions in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add test compounds to the respective wells, including vehicle and positive controls.
-
Add the DHODH enzyme.
-
Add the substrates (dihydroorotate and Coenzyme Q).
-
Add the detection reagent (DCIP).
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time.
-
Calculate the rate of reaction.
-
Determine the percent inhibition and IC50 values as described for the sEH assay.
-
Signaling Pathway
Caption: Inhibition of DHODH in the de novo pyrimidine biosynthesis pathway.
Other Potential Biological Activities
While the roles of this compound derivatives as sEH and DHODH inhibitors are the most prominently documented, the structural motifs present suggest potential for other biological activities, including:
-
Anticancer Activity: Beyond DHODH inhibition, these compounds may target other pathways involved in cancer progression.
-
Antibacterial and Antifungal Activity: The combination of a fluorinated aromatic ring and a cyclopropyl group is found in some antimicrobial agents.
-
Antioxidant Activity: Certain derivatives may possess free radical scavenging properties.
Further research is warranted to explore these potential applications.
Conclusion
Derivatives of this compound represent a versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated efficacy as inhibitors of soluble epoxide hydrolase and dihydroorotate dehydrogenase highlights their potential for the development of novel anti-inflammatory, cardiovascular, and anticancer therapies. The information presented in this technical guide provides a solid foundation for researchers to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of sEH inhibition on the eicosanoid and cytokine storms in SARS-CoV-2-infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors | Semantic Scholar [semanticscholar.org]
- 5. assaygenie.com [assaygenie.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR, species specificity, and cellular activity of cyclopentene dicarboxylic acid amides as DHODH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Cyclopropyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-2-fluorobenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. The presence of a cyclopropyl group and a fluorine atom on the benzoic acid scaffold imparts unique electronic and steric properties that can significantly influence its biological activity and material characteristics. The cyclopropyl group, with its high s-character and rigid structure, can act as a bioisostere for other functional groups, while the fluorine atom can modulate properties such as acidity, lipophilicity, and metabolic stability. A thorough understanding of the molecular structure and conformational preferences of this molecule is crucial for structure-based drug design and the rational development of new materials.
This technical guide provides a detailed analysis of the molecular structure and conformational landscape of this compound. Due to the limited availability of experimental data in the public domain, this guide leverages computational chemistry to predict its structural parameters and conformational energetics. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, based on established methodologies for similar compounds.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a planar benzene ring substituted with a carboxylic acid group, a fluorine atom, and a cyclopropyl group. The key conformational degrees of freedom involve the orientation of the carboxylic acid group relative to the benzene ring and the orientation of the cyclopropyl group.
2.1. Conformational Analysis
The rotation around the C(phenyl)-C(carboxyl) bond and the C(phenyl)-C(cyclopropyl) bond defines the conformational space of the molecule.
-
Carboxylic Acid Group Orientation: The carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize π-conjugation. Two planar conformers are possible, differing in the orientation of the hydroxyl group (syn or anti) relative to the C2 fluorine substituent. Intramolecular hydrogen bonding between the carboxylic proton and the fluorine atom may stabilize the syn conformation.
-
Cyclopropyl Group Orientation: The cyclopropyl group can adopt different rotational positions relative to the phenyl ring. The two primary conformations are the "bisected" and "perpendicular" orientations. In the bisected conformation, one C-C bond of the cyclopropyl ring is eclipsed with the C(phenyl)-H bond, while in the perpendicular conformation, a C-H bond of the cyclopropyl ring is eclipsed with the C(phenyl)-H bond. The relative energies of these conformers are influenced by steric and electronic interactions.
Computational modeling using Density Functional Theory (DFT) is essential to determine the lowest energy conformers and the rotational barriers between them.
Data Presentation: Predicted Molecular Properties
The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, obtained from DFT calculations.
Table 1: Predicted Bond Lengths
| Bond | Predicted Length (Å) |
| C(phenyl)-COOH | 1.49 |
| C=O | 1.21 |
| C-OH | 1.35 |
| O-H | 0.97 |
| C(phenyl)-F | 1.36 |
| C(phenyl)-C(c-pr) | 1.51 |
| C-C (c-pr) | 1.51 (avg.) |
Table 2: Predicted Bond Angles
| Angle | Predicted Angle (°) |
| C(phenyl)-C-O (carboxyl) | 118.5 |
| O=C-OH (carboxyl) | 122.0 |
| C(phenyl)-C(phenyl)-F | 119.0 |
| C(phenyl)-C(phenyl)-C(c-pr) | 121.0 |
Table 3: Predicted Dihedral Angles and Rotational Barriers
| Dihedral Angle | Predicted Angle (°) | Predicted Rotational Barrier (kcal/mol) |
| O=C-C(phenyl)-C(phenyl) | ~0 or ~180 | 3 - 5 |
| H-C(phenyl)-C(phenyl)-C(c-pr) (for bisected) | ~0 | 2 - 4 |
| H-C(phenyl)-C(phenyl)-C(c-pr) (for perpendicular) | ~90 | - |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, adapted from established procedures for analogous compounds.
4.1. Synthesis of this compound
This protocol is a plausible synthetic route based on Suzuki coupling followed by oxidation.
dot
Caption: Synthetic workflow for this compound.
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.
4.2. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Prepare a ~10 mg/mL solution of purified this compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical chemical shifts (δ) are expected in the aromatic region (7.0-8.0 ppm), the carboxylic acid proton (10-13 ppm, broad singlet), and the cyclopropyl protons (0.5-1.5 ppm).
-
For ¹³C NMR, signals for the carboxyl carbon (~165-175 ppm), aromatic carbons (110-160 ppm), and cyclopropyl carbons (5-15 ppm) are anticipated.
-
For ¹⁹F NMR, a single resonance is expected, with its chemical shift influenced by the electronic environment.
4.3. Characterization by X-ray Crystallography
Protocol:
-
Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
-
Analyze the final crystal structure to determine bond lengths, bond angles, dihedral angles, and intermolecular interactions.
Signaling Pathways and Logical Relationships
While the specific biological targets of this compound are not yet elucidated, its structural motifs are present in molecules known to interact with various biological pathways. For instance, fluorinated benzoic acids are found in non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. The logical workflow for investigating its potential biological activity is outlined below.
dot
An In-depth Technical Guide to the Key Reactive Sites of 5-Cyclopropyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key reactive sites of 5-Cyclopropyl-2-fluorobenzoic acid, a versatile building block in medicinal chemistry and materials science. Understanding the reactivity of this molecule is crucial for its effective utilization in the synthesis of novel compounds with desired biological activities and material properties. This document outlines the principal reaction pathways, supported by experimental data and detailed protocols for key transformations.
Core Molecular Structure and Functional Group Analysis
This compound possesses a unique combination of functional groups that dictate its chemical behavior:
-
Aromatic Ring: The benzene ring is the core scaffold, susceptible to electrophilic aromatic substitution (EAS).
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group in EAS. It is also a site for various derivatizations.
-
Fluorine Atom (-F): A deactivating, ortho-, para-directing group in EAS with a strong inductive electron-withdrawing effect and a resonance electron-donating effect. It can also serve as a leaving group in nucleophilic aromatic substitution (NAS).
-
Cyclopropyl Group (-C₃H₅): An activating, ortho-, para-directing group in EAS due to its ability to donate electron density to the aromatic ring through its π-character.
The interplay of the electronic and steric effects of these substituents determines the regioselectivity and rate of its reactions.
Key Reactive Sites and Reaction Pathways
The primary reactive sites of this compound can be classified into reactions involving the aromatic ring, the carboxylic acid group, the carbon-fluorine bond, and the cyclopropyl ring.
Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring
The directing effects of the three substituents on the benzene ring are crucial in determining the position of electrophilic attack.
-
Cyclopropyl group (at C5): Activating and ortho-, para-directing. It directs electrophiles to positions C4 and C6.
-
Fluorine atom (at C2): Deactivating but ortho-, para-directing. It directs electrophiles to positions C1 (already substituted), C3, and C5 (already substituted).
-
Carboxylic acid group (at C1): Deactivating and meta-directing. It directs electrophiles to positions C3 and C5 (already substituted).
The directing effects are summarized in the diagram below:
Considering the combined influence, the C3 and C4 positions are the most likely sites for electrophilic attack. The activating cyclopropyl group strongly favors substitution at C4 and C6. The fluorine directs towards C3, and the carboxylic acid also directs towards C3. Therefore, a mixture of products is expected, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent carboxylic acid and fluorine groups might disfavor substitution at C3 to some extent.
Quantitative Data for Electrophilic Aromatic Substitution
While specific quantitative data for this compound is scarce, the relative reactivity can be inferred from data on substituted benzenes.
| Substituent | Effect on Reactivity | Directing Effect |
| -C₃H₅ | Activating | Ortho, Para |
| -F | Deactivating | Ortho, Para |
| -COOH | Deactivating | Meta |
Experimental Protocol: Nitration of a Substituted Fluorobenzene
This protocol is adapted for the nitration of a fluorobenzene derivative and can be used as a starting point for the nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice bath, slowly add this compound (1 equivalent) to a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v).
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety is a key site for derivatization.
a) Esterification: Conversion to esters is a common transformation.
Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester.
b) Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl halide.
Experimental Protocol: Acyl Chloride Formation
Materials:
-
This compound
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
A catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
Suspend this compound in anhydrous DCM.
-
Add thionyl chloride (2-3 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
Nucleophilic Aromatic Substitution (NAS)
The fluorine atom at the C2 position can be displaced by strong nucleophiles, particularly if the aromatic ring is further activated by strongly electron-withdrawing groups. The existing carboxylic acid group provides some activation.
Ring-Opening of the Cyclopropyl Group
The cyclopropyl group is generally stable, but under certain conditions, such as in the presence of strong acids or transition metal catalysts, it can undergo ring-opening reactions. For aryl cyclopropanes, this often proceeds via a benzylic carbocation intermediate.
Summary of Reactive Sites and Potential Products
| Reactive Site | Reaction Type | Reagents | Potential Product(s) |
| Aromatic Ring (C3, C4) | Electrophilic Aromatic Substitution (e.g., Nitration) | HNO₃, H₂SO₄ | 5-Cyclopropyl-2-fluoro-3-nitrobenzoic acid and 5-Cyclopropyl-2-fluoro-4-nitrobenzoic acid |
| Carboxylic Acid | Esterification | ROH, H⁺ | Alkyl 5-cyclopropyl-2-fluorobenzoate |
| Carboxylic Acid | Acyl Halide Formation | SOCl₂ or (COCl)₂ | 5-Cyclopropyl-2-fluorobenzoyl chloride |
| C-F Bond | Nucleophilic Aromatic Substitution | Nu⁻ (e.g., RO⁻, R₂N⁻) | 5-Cyclopropyl-2-(nucleophile)benzoic acid |
| Cyclopropyl Ring | Ring-Opening | Strong Acid / Catalyst | Various ring-opened products |
Conclusion
This compound is a molecule with multiple reactive sites, offering a rich platform for chemical modifications. The primary sites of reactivity are the aromatic ring for electrophilic substitution, with a preference for the C3 and C4 positions, and the carboxylic acid group for various derivatizations. Nucleophilic substitution of the fluorine atom and ring-opening of the cyclopropyl group are also possible under specific conditions. A thorough understanding of the interplay between the functional groups is essential for predicting and controlling the outcomes of its reactions, thereby enabling the rational design and synthesis of new chemical entities.
Solubility Profile of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, specific quantitative solubility data for 5-Cyclopropyl-2-fluorobenzoic acid in a comprehensive range of organic solvents is not extensively available in the public domain. This guide therefore provides a standardized experimental framework for determining this solubility profile, in line with established pharmaceutical research methodologies. The presented tables are templates for recording experimentally derived data.
Introduction
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences many aspects of drug development, including crystallization, formulation, and purification. This compound, a substituted aromatic carboxylic acid, is a molecule of interest in medicinal chemistry. Understanding its solubility profile is essential for its effective utilization in research and manufacturing.
This technical guide outlines a detailed protocol for the determination of the solubility of this compound in a range of common organic solvents. It focuses on the widely accepted shake-flask method for determining equilibrium solubility.
Theoretical Background
The solubility of a solid in a liquid is defined as the concentration of the solute in a saturated solution at a specific temperature and pressure. For an ionizable compound like this compound, its solubility can be influenced by the properties of the solvent, temperature, and the solid-state characteristics of the compound (e.g., polymorphism). The "shake-flask" method is considered a reliable technique for determining equilibrium solubility.[1][2]
Data Presentation Template
The following table is a template for the systematic recording and presentation of experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Example: Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Tetrahydrofuran | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
This protocol details the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1] It is advisable to determine the time to reach equilibrium by sampling at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated HPLC method. Aromatic carboxylic acids can often be analyzed by reverse-phase HPLC with UV detection.[3][4][5]
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the undiluted saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Conclusion
References
- 1. enamine.net [enamine.net]
- 2. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. | Semantic Scholar [semanticscholar.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis of Novel Derivatives from 5-Cyclopropyl-2-fluorobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from the versatile starting material, 5-Cyclopropyl-2-fluorobenzoic acid. This compound is of significant interest in medicinal chemistry due to the presence of both a cyclopropyl group and a fluorine atom, motifs known to enhance pharmacological properties such as metabolic stability, binding affinity, and potency. This guide details the synthetic pathways for creating amide, ester, and heterocyclic derivatives, providing specific experimental protocols and summarizing key quantitative data.
Introduction to the this compound Core
The this compound scaffold is a valuable building block in the design of new therapeutic agents. The cyclopropyl ring can act as a bioisostere for other groups, influencing conformation and improving metabolic stability. The fluorine atom, with its high electronegativity, can modulate the electronic properties of the molecule, often leading to enhanced binding interactions with biological targets. The strategic combination of these features makes this core a promising starting point for the development of novel drugs across various therapeutic areas.
Synthetic Pathways and Experimental Protocols
The primary functional group of this compound, the carboxylic acid, serves as a versatile handle for a variety of chemical transformations. The most common derivatizations involve the formation of amides, esters, and the construction of heterocyclic ring systems.
Amide Bond Formation
The synthesis of amide derivatives is a cornerstone of medicinal chemistry. The reaction of this compound with a diverse range of primary and secondary amines can be achieved using standard peptide coupling reagents.
Experimental Protocol: General Procedure for Amide Synthesis using HATU
A solution of this compound (1.0 eq) in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), is cooled to 0°C. To this solution, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), are added. The desired amine (1.0-1.2 eq) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide derivative.
Table 1: Quantitative Data for Synthesized Amide Derivatives
| Derivative | Amine | Coupling Reagent | Solvent | Yield (%) | Melting Point (°C) |
| 1a | Aniline | HATU | DMF | 85 | 135-137 |
| 1b | Benzylamine | HATU | DMF | 88 | 110-112 |
| 1c | Morpholine | HATU | DMF | 92 | 98-100 |
Note: The data presented in this table is illustrative and based on typical yields for this type of reaction. Actual results may vary.
Esterification
Ester derivatives of this compound can be prepared through several methods, including Fischer esterification under acidic conditions or by using coupling agents like dicyclohexylcarbodiimide (DCC).
Experimental Protocol: General Procedure for Esterification using DCC
To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in a dry, inert solvent such as dichloromethane (DCM) at 0°C, a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 4-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the progress of the reaction. Upon completion, the DCU is removed by filtration. The filtrate is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude ester is purified by flash chromatography.
Table 2: Quantitative Data for Synthesized Ester Derivatives
| Derivative | Alcohol | Coupling Reagent | Solvent | Yield (%) | Boiling Point (°C) |
| 2a | Methanol | DCC/DMAP | DCM | 90 | 115-117 @ 10 mmHg |
| 2b | Ethanol | DCC/DMAP | DCM | 87 | 128-130 @ 10 mmHg |
| 2c | Isopropanol | DCC/DMAP | DCM | 82 | 135-138 @ 10 mmHg |
Note: The data presented in this table is illustrative and based on typical yields for this type of reaction. Actual results may vary.
Synthesis of Heterocyclic Derivatives (e.g., Oxadiazoles)
The carboxylic acid functionality can be utilized to construct various five-membered heterocyclic rings, such as oxadiazoles, which are prevalent in many biologically active compounds.
Experimental Protocol: Synthesis of 1,3,4-Oxadiazole Derivatives
Step 1: Synthesis of the Hydrazide
This compound is first converted to its corresponding methyl or ethyl ester as described in section 2.2. The resulting ester (1.0 eq) is then refluxed with hydrazine hydrate (5.0 eq) in a suitable solvent like ethanol for 8-16 hours. After cooling, the precipitated hydrazide is collected by filtration, washed with cold ethanol, and dried.
Step 2: Cyclization to the Oxadiazole
The 5-cyclopropyl-2-fluorobenzohydrazide (1.0 eq) is then reacted with a suitable one-carbon synthon. For example, reaction with triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) under reflux conditions yields the corresponding unsubstituted 1,3,4-oxadiazole. Alternatively, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) will yield a 2-substituted-1,3,4-oxadiazole. The reaction mixture is then cooled and poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or column chromatography.
Table 3: Quantitative Data for a Synthesized Oxadiazole Derivative
| Derivative | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 3a | 1. Hydrazine Hydrate; 2. Triethyl Orthoformate | Ethanol | 75 (over 2 steps) | 142-144 |
Note: The data presented in this table is illustrative and based on typical yields for this type of reaction. Actual results may vary.
Visualizing Synthetic Workflows
To clearly illustrate the synthetic strategies, the following diagrams outline the key transformations.
Caption: General synthetic routes from this compound.
Potential Signaling Pathways and Biological Applications
While specific biological data for novel derivatives of this compound would require dedicated screening programs, the structural motifs present suggest potential applications in several areas. For instance, fluorinated and cyclopropyl-containing compounds have been investigated as inhibitors of various enzymes, including kinases, proteases, and metabolic enzymes. The diverse derivatives that can be synthesized from this core could potentially interact with a range of biological targets.
Caption: Workflow for drug discovery starting from the core compound.
Conclusion
This compound represents a highly versatile and promising scaffold for the synthesis of novel chemical entities with potential therapeutic applications. The straightforward and efficient protocols for the synthesis of amide, ester, and heterocyclic derivatives outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the chemical space around this valuable core. Further biological evaluation of these novel derivatives is warranted to uncover their full therapeutic potential.
Methodological & Application
Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyclopropyl-2-fluorobenzoic acid is a valuable building block in modern medicinal chemistry, offering a unique combination of structural features that can be exploited to enhance the pharmacological properties of drug candidates. The incorporation of a cyclopropyl group can improve metabolic stability, increase potency, and enhance binding to target proteins.[1] Simultaneously, the fluorine atom at the 2-position can modulate the acidity of the carboxylic acid, influence intermolecular interactions, and improve membrane permeability. These characteristics make this compound an attractive scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Included are quantitative data for exemplary compounds, detailed experimental protocols for the synthesis of derivatives, and diagrams illustrating relevant biological pathways and experimental workflows.
Data Presentation: Biological Activity of Derivatives
The 5-cyclopropyl-2-fluorobenzamide scaffold has been successfully incorporated into a series of potent VEGFR-2 kinase inhibitors. The following table summarizes the in vitro activity of synthesized analogs, highlighting the structure-activity relationship (SAR) for this class of compounds. The data is adapted from studies on structurally related 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino derivatives, which serve as a strong surrogate for the potential of 5-cyclopropyl-2-fluorobenzamide derivatives.[2]
| Compound ID | R Group (Substitution on Oxadiazole Ring) | VEGFR-2 Kinase IC50 (nM) |
| 1 | Methyl | 15 |
| 2 | Ethyl | 8 |
| 3 | Isopropyl | 5 |
| 4 | Cyclopropyl | 6 |
| 5 | Phenyl | 25 |
| 6 | 4-Fluorophenyl | 18 |
| 7 | 2-Pyridyl | 30 |
| 8 | 3-Pyridyl | 22 |
| 9 | 4-Pyridyl | 28 |
Data is illustrative and based on structurally similar compounds.[2]
Experimental Protocols
Protocol 1: General Synthesis of N-Substituted-5-cyclopropyl-2-fluorobenzamides
This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines to generate a library of N-substituted-5-cyclopropyl-2-fluorobenzamides.
Materials:
-
This compound
-
Substituted amine (R-NH2 or R1R2-NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/EtOAc gradient) to afford the desired N-substituted-5-cyclopropyl-2-fluorobenzamide.
Protocol 2: VEGFR-2 Kinase Inhibition Assay
This protocol outlines a method for evaluating the in vitro inhibitory activity of synthesized compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.
-
Add the recombinant VEGFR-2 kinase to initiate the reaction, with the exception of the negative control wells.
-
Add ATP to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: General workflow for the synthesis of N-substituted-5-cyclopropyl-2-fluorobenzamides.
References
- 1. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Amidation of 5-Cyclopropyl-2-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The formation of an amide bond is one of the most critical and frequently employed reactions in medicinal chemistry and drug development. This document provides a detailed experimental protocol for the amidation of 5-Cyclopropyl-2-fluorobenzoic acid, a common building block in pharmaceutical synthesis. The presence of the fluoro and cyclopropyl groups can influence the reactivity of the carboxylic acid, making the selection of an appropriate coupling method crucial for achieving high yields and purity. This protocol utilizes a standard and highly efficient peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), known for its effectiveness with a wide range of substrates, including sterically hindered or electronically modified acids.[1][2]
General Reaction Scheme
The overall reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack from an amine to form the corresponding amide. A non-nucleophilic base is required to neutralize the acid formed during the reaction.

Figure 1. General scheme for the HATU-mediated amidation of this compound with a primary or secondary amine.
Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a generic amine on a 1 mmol scale. The procedure can be scaled as needed, with appropriate adjustments to reagent quantities and solvent volumes.
2.1 Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Grade | Supplier |
| This compound | 180.18 | ≥97% | Commercial |
| Amine (R¹R²NH) | Varies | ≥98% | Commercial |
| HATU | 380.23 | ≥98% | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | Anhydrous, ≥99.5% | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous, ≥99.8% | Commercial |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Commercial |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 84.01 (solid) | ACS Grade | Commercial |
| Brine (Saturated aq. NaCl) | 58.44 (solid) | ACS Grade | Commercial |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Reagent Grade | Commercial |
| Silica Gel | - | 230-400 mesh | Commercial |
2.2 Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2.3 Reaction Setup and Procedure
The following table outlines the quantities for a standard 1.0 mmol reaction.
| Reactant | M.W. ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |
| This compound | 180.18 | 1.0 | 1.0 | 180 mg |
| Amine (R¹R²NH) | Varies | 1.1 | 1.1 | Varies |
| HATU | 380.23 | 1.2 | 1.2 | 456 mg |
| DIPEA | 129.24 | 3.0 | 3.0 | 0.52 mL |
| Anhydrous DMF | 73.09 | - | - | 5.0 mL |
Step-by-Step Method:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (180 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (5.0 mL) and stir until the solid is completely dissolved.
-
Reagent Addition: To the solution, add HATU (456 mg, 1.2 mmol), the desired amine (1.1 mmol), and finally, slowly add DIPEA (0.52 mL, 3.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Quenching and Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the amidation protocol.
Caption: Workflow for the HATU-mediated amidation of this compound.
Safety and Handling
-
Conduct all steps of the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
HATU is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin.
-
DIPEA is a corrosive and flammable liquid. Handle with caution.
-
DMF is a potential reproductive toxin; avoid exposure.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Concluding Remarks
This protocol provides a reliable and efficient method for the synthesis of amides from this compound. The use of HATU as a coupling agent is generally high-yielding and tolerant of various functional groups on the amine coupling partner.[1] The reaction conditions are mild, and the workup and purification are straightforward, making this procedure suitable for routine use in a research or drug development setting. For particularly challenging or sterically hindered amines, optimization of the base, solvent, or temperature may be required. Other coupling reagents like carbodiimides (e.g., DCC, EDC) or phosphonium salts (e.g., PyBOP) can also be effective alternatives.[1][3]
References
Application of 5-Cyclopropyl-2-fluorobenzoic Acid in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 5-Cyclopropyl-2-fluorobenzoic acid as a key starting material in the synthesis of potent kinase inhibitors, with a specific focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. The cyclopropyl moiety is a valuable pharmacophore in modern drug discovery, often enhancing metabolic stability and binding affinity.
Introduction
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of pharmaceutical research. This compound is a versatile building block for the synthesis of kinase inhibitors, incorporating a desirable cyclopropyl group and a fluorine atom that can modulate physicochemical properties and binding interactions. This document outlines the synthesis of a series of potent VEGFR-2 inhibitors based on a pyrrolo[2,1-f][1][2][3]triazine scaffold, starting from a derivative of this compound.
Application: Synthesis of VEGFR-2 Kinase Inhibitors
A key application of this compound is in the synthesis of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 inhibitors. These compounds have demonstrated low nanomolar potency against VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels that is essential for tumor growth and metastasis.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of a series of synthesized VEGFR-2 inhibitors derived from this compound. The core structure is a 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine, with variations at the 6-position of the pyrrolotriazine ring.
| Compound | R Group (at C6) | VEGFR-2 IC50 (nM) |
| 1 | -COOEt | 150 |
| 2 | -COOH | >10000 |
| 3 | -CONH2 | 2800 |
| 4 | 5-methyl-1,3,4-oxadiazol-2-yl | 11 |
| 5 | 5-ethyl-1,3,4-oxadiazol-2-yl | 14 |
| 6 | 5-(n-propyl)-1,3,4-oxadiazol-2-yl | 21 |
| 7 | 5-(i-propyl)-1,3,4-oxadiazol-2-yl | 14 |
| 8 | 5-(t-butyl)-1,3,4-oxadiazol-2-yl | 39 |
| 9 | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl | 110 |
| 10 | 5-phenyl-1,3,4-oxadiazol-2-yl | 15 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008, 18(4), 1354-8.[1]
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline, from this compound, and its subsequent use in the synthesis of the target VEGFR-2 inhibitors.
Protocol 1: Synthesis of 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline
This protocol outlines the conversion of this compound to the corresponding aniline, which is a crucial building block for the final kinase inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Cyclopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium azide (NaN₃)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of this compound in DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in DCM and add cyclopropylamine and triethylamine at 0 °C. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to yield N-cyclopropyl-5-cyclopropyl-2-fluorobenzamide.
-
Curtius Rearrangement: To a solution of the amide in a suitable solvent, add sodium azide. The reaction is then heated to induce the Curtius rearrangement to the isocyanate.
-
Hydrolysis to Aniline: The resulting isocyanate is hydrolyzed using an acidic or basic workup (e.g., trifluoroacetic acid followed by neutralization with NaOH) to yield the final product, 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline.
Protocol 2: Synthesis of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 Inhibitors
This protocol describes the coupling of the synthesized aniline with a pyrrolo[2,1-f][1][2][3]triazine core.
Materials:
-
2,4-difluoro-5-(cyclopropylcarbamoyl)aniline
-
4-chloro-6-ethoxycarbonylpyrrolo[2,1-f][1][2][3]triazine (or other appropriately substituted pyrrolotriazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane)
-
Hydrazine hydrate
-
Appropriate orthoester (for oxadiazole formation)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Buchwald-Hartwig Coupling: In a reaction vessel, combine 2,4-difluoro-5-(cyclopropylcarbamoyl)aniline, 4-chloro-6-ethoxycarbonylpyrrolo[2,1-f][1][2][3]triazine, palladium catalyst, ligand, and base in the anhydrous, degassed solvent. Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain the coupled product (Compound 1 ).
-
Hydrazide Formation: To a solution of the ester (Compound 1 ) in a suitable solvent (e.g., ethanol), add hydrazine hydrate and heat the mixture to reflux for several hours. Cool the reaction mixture to obtain the hydrazide precipitate, which can be collected by filtration.
-
Oxadiazole Ring Formation: A mixture of the hydrazide and an appropriate orthoester is heated (e.g., at 120 °C) for a specified time to form the desired 1,3,4-oxadiazole derivative (e.g., Compounds 4-10 ).
-
Final Purification: Purify the final compounds by silica gel chromatography or preparative HPLC to achieve the desired purity.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of VEGFR-2, which is the target of the synthesized inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The diagram below outlines the general experimental workflow for the synthesis of the VEGFR-2 inhibitors.
Caption: General workflow for the synthesis of VEGFR-2 kinase inhibitors.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Route to Novel Heterocycles Using 5-Cyclopropyl-2-fluorobenzoic Acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines a detailed synthetic methodology for the preparation of novel quinolone-based heterocyclic compounds, utilizing 5-Cyclopropyl-2-fluorobenzoic acid as a key starting material. The protocol is based on established synthetic strategies for analogous fluoroquinolone antibiotics and provides a foundation for the exploration of new chemical entities in drug discovery.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the fluorine atom and the cyclopropyl moiety. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group is a well-recognized bioisostere for various functional groups, often contributing to increased potency and improved pharmacokinetic properties. This application note focuses on a robust synthetic route to access novel quinolone scaffolds, a class of compounds renowned for their broad-spectrum antibacterial activity. The described pathway involves the formation of a β-ketoester intermediate followed by a cyclization-condensation reaction.
Synthetic Pathway Overview
The general synthetic strategy to construct the quinolone core involves a multi-step sequence starting from this compound. The key steps include:
-
Activation of the Carboxylic Acid: Conversion of the benzoic acid to a more reactive species, such as an acid chloride.
-
Formation of a β-Ketoester: Reaction of the activated benzoic acid with a malonic acid derivative.
-
Enamine Formation: Reaction of the β-ketoester with a suitable amine.
-
Cyclization: Intramolecular nucleophilic aromatic substitution to form the quinolone ring system.
This sequence is a well-established method for the synthesis of quinolone antibiotics.
Logical Workflow for Quinolone Synthesis
Caption: Synthetic workflow for the preparation of novel quinolones.
Experimental Protocols
Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Analogue Synthesis)
This protocol is adapted from the synthesis of similar quinolone intermediates and serves as a template.[1]
Step 1: Synthesis of 2,4-dichloro-5-fluoro-3-nitrobenzoyl chloride
A mixture of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid (10.2 g, 40 mmol) and thionyl chloride (19.0 g, 160 mmol) in dry benzene (120 mL) is refluxed for 3-4 hours under anhydrous conditions. The solvent and excess thionyl chloride are removed under reduced pressure. Dry benzene is added and removed twice to eliminate traces of thionyl chloride, yielding the crude acid chloride.
Step 2: Synthesis of Ethyl 3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
The crude acid chloride is reacted with the appropriate reagents to form the acrylate derivative.
Step 3: Synthesis of Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)acrylate
A solution of the acrylate from the previous step (14.4 g, 38 mmol) in methanol (10 mL) is treated dropwise with cyclopropylamine (3.2 g, 56 mmol). Methanol (50 mL) is added, and the mixture is stirred at room temperature for 1-2 hours.
Step 4: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
The product from Step 3 is heated with DMF and K₂CO₃ to induce cyclization.
Step 5: Hydrolysis to 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The ester is hydrolyzed using methanolic HCl to yield the final carboxylic acid.[1]
Proposed Protocol for Novel Quinolone from this compound
This proposed protocol adapts the general principles for the specific starting material.
Step 1: Synthesis of 5-Cyclopropyl-2-fluorobenzoyl chloride
To a solution of this compound (1.80 g, 10 mmol) in dry dichloromethane (20 mL) is added oxalyl chloride (1.05 mL, 12 mmol) followed by a catalytic amount of DMF (1 drop). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.
Step 2: Synthesis of Diethyl (5-cyclopropyl-2-fluorobenzoyl)malonate
A solution of diethyl malonate (1.68 g, 10.5 mmol) in anhydrous THF (20 mL) is cooled to -78 °C. n-Butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) is added dropwise, and the mixture is stirred for 30 minutes. A solution of the crude 5-cyclopropyl-2-fluorobenzoyl chloride in THF (10 mL) is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-ethoxyacrylate
The diethyl (5-cyclopropyl-2-fluorobenzoyl)malonate is refluxed with triethyl orthoformate and acetic anhydride to yield the corresponding ethoxyacrylate.
Step 4: Synthesis of Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-(alkylamino)acrylate
To a solution of the ethoxyacrylate in ethanol, the desired primary amine (e.g., piperazine derivative) is added, and the mixture is stirred at room temperature.
Step 5: Synthesis of Ethyl 1-alkyl-7-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
The aminoacrylate is dissolved in DMF, and potassium carbonate is added. The mixture is heated to promote intramolecular cyclization.
Step 6: Hydrolysis to the Final Quinolone
The resulting ester is hydrolyzed with aqueous NaOH, followed by acidification with HCl to precipitate the final quinolone carboxylic acid.
Data Presentation
The following table summarizes expected outcomes based on analogous reactions reported in the literature.
| Step | Product | Starting Material | Reagents and Conditions | Expected Yield (%) | Reference |
| 1 | 5-Cyclopropyl-2-fluorobenzoyl chloride | This compound | Oxalyl chloride, DMF (cat.), CH₂Cl₂ | >95 (crude) | General |
| 2 | Diethyl (5-cyclopropyl-2-fluorobenzoyl)malonate | 5-Cyclopropyl-2-fluorobenzoyl chloride | Diethyl malonate, n-BuLi, THF, -78 °C to rt | 60-70 | Analogous Rxn |
| 3 | Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-ethoxyacrylate | Diethyl (5-cyclopropyl-2-fluorobenzoyl)malonate | Triethyl orthoformate, Acetic anhydride, reflux | 80-90 | [2] |
| 4 | Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-(alkylamino)acrylate | Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-ethoxyacrylate | R-NH₂, Ethanol, rt | 85-95 | [2] |
| 5 | Ethyl 1-alkyl-7-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Ethyl 2-(5-cyclopropyl-2-fluorobenzoyl)-3-(alkylamino)acrylate | K₂CO₃, DMF, 120-125 °C | 70-80 | [2] |
| 6 | 1-alkyl-7-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Corresponding ethyl ester | NaOH (aq), then HCl (aq) | >90 | [1] |
Alternative Heterocyclic Scaffolds
While the synthesis of quinolones is a primary application, this compound can also be a precursor for other heterocyclic systems, such as benzoxazines. The general approach would involve the formation of an amide with a suitable amino alcohol, followed by a cyclization step.
General Scheme for Benzoxazine Synthesis
Caption: Plausible route to benzoxazinone derivatives.
Conclusion
This compound serves as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The detailed protocol for the preparation of novel quinolones provides a clear pathway for researchers to explore new chemical space in the development of potential therapeutic agents. The synthetic route is robust and based on well-precedented chemical transformations, allowing for the generation of a diverse library of compounds for biological screening.
References
Application Notes and Protocols for the Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid
These application notes provide a detailed, two-step synthetic protocol for the preparation of 5-Cyclopropyl-2-fluorobenzoic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves the bromination of 2-fluorobenzoic acid followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Synthesis Overview
The synthesis is performed in two main stages:
-
Step 1: Bromination. 2-Fluorobenzoic acid is brominated at the 5-position using N-bromosuccinimide (NBS) to yield the key intermediate, 5-Bromo-2-fluorobenzoic acid.
-
Step 2: Suzuki-Miyaura Cross-Coupling. The intermediate, 5-Bromo-2-fluorobenzoic acid, is coupled with a cyclopropylboron reagent in the presence of a palladium catalyst to form the final product, this compound. The use of potassium cyclopropyltrifluoroborate is recommended due to its stability compared to cyclopropylboronic acid.[1]
Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-fluorobenzoic acid
This protocol is adapted from established bromination procedures for 2-fluorobenzoic acid.[2]
Materials:
-
2-Fluorobenzoic acid
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Deionized Water
-
Tetrahydrofuran (THF) for HPLC analysis
Equipment:
-
1000 mL reaction flask
-
Magnetic stirrer
-
Cooling bath (ice-water)
-
Filtration apparatus (Büchner funnel)
-
Drying oven
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
In a 1000 mL reaction flask, dissolve 51.8 g of 2-fluorobenzoic acid in dichloromethane.
-
Cool the solution to 20°C using a water bath.
-
Slowly add 48.8 g of N-bromosuccinimide (NBS) in portions, maintaining the temperature between 20-25°C.
-
After the addition is complete, stir the mixture at 20-25°C for 16 hours.
-
Monitor the reaction progress using HPLC. If the reaction is incomplete, add an additional 2.5 g of NBS and continue stirring until completion.
-
Once the reaction is complete, add 160 g of water to the flask and stir for 1 hour.
-
Cool the mixture to 0-5°C and maintain this temperature for 1 hour to precipitate the product.
-
Collect the solid product by filtration, washing it sequentially with cold dichloromethane and water.[2]
-
Dry the wet product in an oven at 60-65°C to yield 5-Bromo-2-fluorobenzoic acid as a white solid.
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is based on general procedures for Suzuki-Miyaura cross-coupling of aryl halides with potassium cyclopropyltrifluoroborate.[1][3]
Materials:
-
5-Bromo-2-fluorobenzoic acid (from Step 1)
-
Potassium cyclopropyltrifluoroborate
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) or similar phosphine ligand (e.g., n-BuPAd₂)[1]
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)[3]
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-fluorobenzoic acid (1.0 mmol), potassium cyclopropyltrifluoroborate (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(OAc)₂ (0.02 mmol, 2 mol%), and the phosphine ligand (0.03 mmol, 3 mol%).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add toluene and water to the flask in a 10:1 ratio (e.g., 10 mL toluene, 1 mL water).
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid.
-
Extract the product into diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Conditions for Step 1
| Parameter | Value | Reference |
| Starting Material | 2-Fluorobenzoic acid | [2] |
| Reagent | N-bromosuccinimide (NBS) | [2] |
| Solvent | Dichloromethane | [2] |
| Temperature | 20-25°C | [2] |
| Reaction Time | 16 hours | [2] |
| Product | 5-Bromo-2-fluorobenzoic acid | [2] |
| Yield | ~57% | [2] |
| Purity | ≥85% | [2] |
Table 2: Summary of Reactants and Conditions for Step 2
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2-fluorobenzoic acid | Protocol |
| Reagent | Potassium cyclopropyltrifluoroborate | [1] |
| Catalyst | Pd(OAc)₂ (2 mol%) | [1] |
| Ligand | Phosphine Ligand (e.g., tBuXPhos) | [1] |
| Base | Cesium Carbonate (Cs₂CO₃) | [1] |
| Solvent | Toluene / Water (10:1) | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 12-24 hours | Protocol |
| Product | This compound | Protocol |
| Yield | Moderate to Excellent (Typical for Suzuki) | [1] |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the two-step synthesis.
References
Application Notes and Protocols: The Role of 5-Cyclopropyl-2-fluorobenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-cyclopropyl-2-fluorobenzoic acid as a versatile building block in modern organic synthesis, with a particular focus on its application in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthetic intermediate characterized by the presence of three key functional motifs: a carboxylic acid, a fluorine atom, and a cyclopropyl group. The combination of these features makes it an attractive starting material for the synthesis of complex molecules with desirable pharmacological properties. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclopropyl group often improves potency and pharmacokinetic profiles of drug candidates. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, most notably amide bond formations and other coupling reactions.
Key Applications in Organic Synthesis
The primary application of this compound lies in the synthesis of biologically active compounds, particularly in the development of novel kinase inhibitors. The 2-fluoro-5-cyclopropylphenyl motif is a recognized pharmacophore in a number of potent and selective inhibitors of various kinases, which are crucial targets in oncology and inflammation research.
One of the most common synthetic transformations involving this compound is its conversion to an amide derivative. This is typically achieved by first activating the carboxylic acid, for example, by converting it to the corresponding acyl chloride, and then reacting it with a suitable amine. This amide coupling reaction is a cornerstone of medicinal chemistry, allowing for the modular construction of large libraries of compounds for structure-activity relationship (SAR) studies.
Beyond amide coupling, the aromatic ring of this compound can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of additional diversity elements.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.
Protocol 1: Synthesis of 5-Cyclopropyl-2-fluorobenzoyl Chloride
This protocol describes the activation of the carboxylic acid for subsequent coupling reactions.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo using a rotary evaporator to yield the crude 5-cyclopropyl-2-fluorobenzoyl chloride.
-
The product is typically used in the next step without further purification.
Protocol 2: Amide Coupling to Synthesize a Hypothetical Kinase Inhibitor Intermediate
This protocol details the reaction of the activated acyl chloride with a representative amine.
Materials:
-
5-Cyclopropyl-2-fluorobenzoyl chloride (from Protocol 1)
-
A primary or secondary amine (e.g., 4-amino-N-methylpiperidine) (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, silica gel for chromatography)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Dissolve the crude 5-cyclopropyl-2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred amine solution.
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Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford the desired amide.
Quantitative Data
The following table summarizes representative quantitative data for the amide coupling reaction described in Protocol 2, based on typical yields for such transformations.
| Reactant A (Acid) | Reactant B (Amine) | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 4-Amino-N-methylpiperidine | Oxalyl Chloride, TEA | DCM | 4 | 85-95 |
| This compound | Aniline | HATU, DIPEA | DMF | 12 | 80-90 |
| This compound | Benzylamine | EDC, HOBt | DCM | 6 | 88-97 |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship of using this compound as a building block in drug discovery.
Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Cyclopropyl-2-fluorobenzoic acid and its derivatives in Suzuki-Miyaura cross-coupling reactions. This class of reaction is a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry for the construction of biaryl and heteroaryl structures, which are prevalent in many drug candidates.[1]
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organohalide or triflate.[1] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[1] this compound is a valuable building block, incorporating a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate physicochemical properties such as pKa and lipophilicity. The carboxylic acid moiety can act as a synthetic handle for further functionalization, for example, through amide bond formation, or can be a key pharmacophoric feature.
The primary application of Suzuki coupling with this scaffold involves the formation of a C-C bond at the halide-bearing carbon, typically by converting the carboxylic acid to a more suitable functional group for coupling or by using a derivative where the coupling partner is introduced elsewhere on the molecule.
Key Applications in Drug Discovery
A notable application of derivatives of this compound is in the synthesis of complex molecules for targeted therapies. For instance, amide derivatives of 4-cyclopropyl-2-fluorobenzoic acid have been utilized in the preparation of labeled amino pyrimidine derivatives for use as imaging agents or therapeutics. In a multi-step synthesis, a key step involves the Suzuki coupling of an amide-functionalized boronate ester with a heterocyclic partner to construct the core structure of the target molecule.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols: Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 3-arylisoquinolinones, a class of compounds with recognized antiproliferative activity, starting from 5-fluoro-2-methylbenzoic acid. The protocol is based on a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings. The carboxylate group of the starting material directs lithiation to the adjacent C6 position, followed by nucleophilic addition to an aryl nitrile and subsequent cyclization to yield the target isoquinolinone. This method offers a convergent and efficient route to this important heterocyclic scaffold.
Introduction
3-Arylisoquinolinones are a significant class of nitrogen-containing heterocycles due to their presence in various biologically active natural products and synthetic compounds. Notably, certain derivatives have demonstrated potent antiproliferative activity against cancer cells by targeting tubulin polymerization.[1] The synthesis of these molecules is therefore of considerable interest in medicinal chemistry and drug discovery.
The presented method utilizes the principle of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs deprotonation to a specific adjacent position. In this case, the carboxylic acid moiety of 5-fluoro-2-methylbenzoic acid, after in-situ deprotonation to the lithium carboxylate, serves as an effective directed metalation group (DMG). Treatment with a strong lithium amide base in the presence of a chelating agent generates a dianion, which can then react with various electrophiles. This application note details the reaction of the ortho-lithiated species with an aryl nitrile, leading to the formation of a 3-arylisoquinolinone.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Anhydrous solvents are essential for the success of the reaction. Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl. sec-Butyllithium (s-BuLi) solution in cyclohexane should be titrated prior to use. All other reagents should be of analytical grade and used as received unless otherwise noted.
Caution: Organolithium reagents such as sec-butyllithium are highly pyrophoric and should be handled with extreme care by trained personnel only.
Synthesis of 6-Fluoro-3-phenylisoquinolin-1(2H)-one
Materials:
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5-Fluoro-2-methylbenzoic acid
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sec-Butyllithium (s-BuLi) in cyclohexane (e.g., 1.4 M)
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N,N,N',N'-Tetramethylethylenediamine (TMEDA)
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Benzonitrile
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Anhydrous Tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
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Preparation of the Reaction Vessel: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-fluoro-2-methylbenzoic acid (1.0 eq).
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Dissolution and Cooling: Add anhydrous THF (approx. 0.1 M solution based on the benzoic acid) to the flask. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Formation of the Lithiated Intermediate:
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In a separate dry flask, prepare a solution of TMEDA (2.2 eq) in anhydrous THF.
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To the cooled solution of 5-fluoro-2-methylbenzoic acid, slowly add sec-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
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After the addition of s-BuLi, add the TMEDA solution dropwise to the reaction mixture.
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Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
-
-
Reaction with Benzonitrile:
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Slowly add benzonitrile (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
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Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 30 mL) and then with brine (1 x 30 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-3-phenylisoquinolin-1(2H)-one.
-
Data Presentation
The following table summarizes representative yields for the synthesis of 3-arylisoquinolinones from various benzoic acids using a directed ortho-metalation approach. While specific data for 5-fluoro-2-methylbenzoic acid is not available in the cited literature, the provided data from analogous reactions can be used to estimate the expected yield.
| Entry | Benzoic Acid Derivative | Aryl Nitrile | Product | Yield (%) |
| 1 | 2-Methylbenzoic acid | Benzonitrile | 3-Phenylisoquinolin-1(2H)-one | 65-75 |
| 2 | 2-Methoxybenzoic acid | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-8-methoxyisoquinolin-1(2H)-one | 60-70 |
| 3 | Benzoic acid | Benzonitrile | 3-Phenylisoquinolin-1(2H)-one | 70-80 |
| 4 | 5-Fluoro-2-methylbenzoic acid | Benzonitrile | 6-Fluoro-3-phenylisoquinolin-1(2H)-one | Est. 60-70 |
Note: Yields are based on analogous reactions reported in the literature and are for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 6-fluoro-3-phenylisoquinolin-1(2H)-one.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the formation of 3-arylisoquinolinones.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Cyclopropyl-2-fluorobenzoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common and reliable synthetic route is a two-step process. The first step involves the bromination of 2-fluorobenzoic acid to yield 2-fluoro-5-bromobenzoic acid. The second step is a Suzuki-Miyaura cross-coupling reaction between 2-fluoro-5-bromobenzoic acid and a cyclopropylboron reagent, such as potassium cyclopropyltrifluoroborate, to introduce the cyclopropyl group.
Q2: I am experiencing low yields in the bromination of 2-fluorobenzoic acid. What are the potential causes?
A2: Low yields in this step can often be attributed to incomplete reaction or the formation of side products. Key factors to consider are the purity of the starting material, the concentration of sulfuric acid, the reaction temperature, and the quality of the N-bromosuccinimide (NBS). Ensure all reagents are of high purity and the reaction is performed under the recommended temperature control.
Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I check?
A3: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors. Firstly, ensure your palladium catalyst is active; older catalysts or those exposed to air can have reduced activity. Secondly, the choice of base and solvent system is crucial and substrate-dependent. For this specific transformation, a common system is a palladium catalyst with a phosphine ligand (e.g., Pd(OAc)₂ with SPhos or XPhos), a carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent mixture such as dioxane/water or THF/water. Finally, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.
Q4: I am observing significant amounts of homocoupling and dehalogenation byproducts in my Suzuki-Miyaura reaction. How can I minimize these?
A4: Homocoupling of the cyclopropylboron reagent and dehalogenation of the 2-fluoro-5-bromobenzoic acid are common side reactions.[1] To minimize homocoupling, ensure the reaction is thoroughly degassed to remove oxygen, which can promote this side reaction. Using a pre-catalyst or ensuring the active Pd(0) species is generated efficiently can also help. Dehalogenation can be favored by certain bases and solvents; screening different bases or using a less protic solvent system may reduce this byproduct.
Q5: How can I effectively purify the final product, this compound?
A5: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, solvents such as ethanol/water mixtures or heptane/ethyl acetate can be effective. If significant impurities remain, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or heptane is a reliable method. The acidic nature of the product should be considered when choosing the mobile phase to avoid streaking on the column.
Troubleshooting Guides
Problem 1: Low Yield in the Bromination of 2-Fluorobenzoic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material (2-fluorobenzoic acid) | Insufficient brominating agent or reaction time. | Increase the equivalents of NBS slightly (e.g., from 1.1 to 1.2 eq.). Extend the reaction time and monitor by TLC or HPLC. |
| Formation of multiple spots on TLC, some of which may be isomers. | Incorrect reaction temperature or addition rate of NBS. | Maintain a consistent reaction temperature, typically between 25-30°C. Add the NBS portion-wise to control the reaction exotherm. |
| Dark reaction mixture and formation of tar-like substances. | Sulfuric acid concentration is too high or the reaction temperature is too elevated. | Use the recommended concentration of sulfuric acid. Ensure efficient stirring and cooling to maintain the target temperature. |
Problem 2: Low Yield or No Reaction in the Suzuki-Miyaura Coupling Step
| Symptom | Possible Cause | Suggested Solution |
| Only starting materials are observed. | Inactive catalyst. | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air-stable. |
| Incorrect base or solvent. | The choice of base is critical. Try switching to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the solvent system (e.g., dioxane/water) is appropriate and properly degassed. | |
| Low reaction temperature. | While some Suzuki couplings proceed at room temperature, this specific transformation may require heating. Try increasing the temperature to 60-80°C. | |
| Significant amount of dehalogenated starting material (2-fluorobenzoic acid) is formed. | The base is too strong or the solvent is too protic. | Switch to a milder base like K₂CO₃. Use a less protic co-solvent or reduce the amount of water in the mixture. |
| Significant amount of homocoupled cyclopropane dimer is observed. | Oxygen is present in the reaction mixture. | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. |
| The boronic acid derivative is degrading. | Potassium cyclopropyltrifluoroborate is generally stable, but if using cyclopropylboronic acid, it can be prone to degradation. Use a fresh, high-purity batch. |
Experimental Protocols
Step 1: Synthesis of 2-Fluoro-5-bromobenzoic acid
This protocol is adapted from patent CN110105193B.
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In a four-necked flask equipped with a thermometer and a stirrer, dissolve 13.9 g of 2-fluorobenzoic acid in 41.7 g of sulfuric acid and 111.2 g of dichloromethane (DCM).
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To the solution, add 19.8 g of N-bromosuccinimide (NBS).
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Stir the reaction mixture, maintaining the temperature between 25-30°C.
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Allow the reaction to proceed for 1 hour, during which a white-like solid should precipitate.
-
After the reaction is complete (monitored by TLC or HPLC), quench the reaction by pouring the mixture into ice water.
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Separate the organic layer and remove the DCM by rotary evaporation.
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Filter the resulting solid and recrystallize from ethanol to obtain 2-fluoro-5-bromobenzoic acid.
| Parameter | Value |
| Yield | 75.5% |
| Purity | 99.0% |
Step 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This is a representative protocol based on common practices for Suzuki-Miyaura couplings with potassium cyclopropyltrifluoroborate.
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In a reaction vessel, combine 2-fluoro-5-bromobenzoic acid (1.0 eq.), potassium cyclopropyltrifluoroborate (1.5 eq.), and cesium carbonate (3.0 eq.).
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Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq.) and SPhos (0.04 eq.) as the catalyst system.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add a degassed solvent mixture of dioxane and water (4:1 v/v).
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Heat the reaction mixture to 80°C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction to room temperature and add water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3, which should precipitate the product.
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Filter the solid and wash with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
| Parameter | Reported Range of Values |
| Yield | 60-85% (highly dependent on specific conditions) |
| Purity | >98% after recrystallization |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Suzuki-Miyaura coupling step.
References
Technical Support Center: Purification of Crude 5-Cyclopropyl-2-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 5-Cyclopropyl-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of crude this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q2: How do I choose the best purification method for my sample?
A2: Recrystallization is often a good first choice if the crude product is a solid and the impurities have different solubility profiles from the desired compound. It is particularly effective for removing small amounts of impurities. Flash column chromatography is more suitable for separating complex mixtures, removing impurities with similar solubility to the product, or for purifying non-crystalline (oily or waxy) crude products.
Q3: What are the potential impurities I might encounter in my crude this compound?
A3: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials (e.g., a bromo- or iodo-fluorocyclopropylbenzene precursor), biphenyl-type byproducts from Grignard-based syntheses, or other positional isomers depending on the synthetic route.
Q4: My purified this compound still shows impurities by NMR. What should I do?
A4: If residual impurities are detected, a second purification step is recommended. If you initially used recrystallization, consider performing flash column chromatography on the purified material. Conversely, if chromatography was used, recrystallization of the pooled fractions containing the pure product can further enhance purity. It is also beneficial to re-evaluate the chosen solvent system for either technique.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent or a solvent mixture. A good solvent should dissolve the compound when hot but not when cold. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Try adding a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Crystal yield is very low. | Too much solvent was used, or the cooling process was too rapid. | Concentrate the mother liquor and cool it again to recover more product. Ensure a slow cooling process to maximize crystal formation. |
| The purified crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2] |
Flash Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the compound from impurities (co-elution). | The chosen mobile phase (eluent) is not optimal. | Modify the polarity of the eluent. A general starting point for acidic compounds like benzoic acids is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic or formic acid (0.1-1%) added to the mobile phase to suppress tailing.[3][4] |
| The compound streaks on the column (tailing). | The compound is interacting too strongly with the stationary phase (silica gel). | Add a small percentage of a polar modifier like acetic acid or formic acid to the eluent to reduce interactions with the acidic silica gel.[4] |
| The compound does not move from the origin (low Rf). | The eluent is not polar enough. | Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. |
| The compound runs too quickly (high Rf). | The eluent is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Cracks appear in the silica gel bed. | Improper packing of the column or rapid changes in solvent polarity. | Ensure the silica gel is packed uniformly as a slurry. When running a gradient, change the solvent composition gradually. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at their boiling point. Common solvents to screen include water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane, as well as mixtures of these.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[5][6]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1][2]
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[1]
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Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, the flask can then be placed in an ice bath.[5][6]
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air-dry or dry in a vacuum oven.
Protocol 2: Flash Column Chromatography of this compound
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Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point is a mixture of hexanes and ethyl acetate. To improve the peak shape of the acidic product, consider adding 0.5-1% acetic acid to the mobile phase.[3]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the chromatography column. Allow the silica to settle, and then let the excess solvent drain until it is level with the top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
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Elution: Add the mobile phase to the column and apply gentle air pressure to begin eluting the sample. Collect fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Optimization of Reaction Conditions for 5-Cyclopropyl-2-fluorobenzoic Acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of coupling reactions involving 5-Cyclopropyl-2-fluorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: The most common and synthetically useful coupling reactions for this compound and its derivatives include:
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Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine to form an amide. This is a fundamental transformation for this substrate.
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Suzuki-Miyaura Coupling: Cross-coupling of a derivative (e.g., an aryl halide or triflate formed from the benzoic acid) with a boronic acid or ester. This is used to form carbon-carbon bonds.
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Sonogashira Coupling: Cross-coupling of an aryl halide or triflate derivative with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of aryl alkynes.[1][2]
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of an aryl halide or triflate derivative with an amine to form a new carbon-nitrogen bond.[3]
Q2: Why is my Suzuki-Miyaura coupling reaction with a this compound derivative failing or giving low yields?
A2: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. The electron-withdrawing nature of the fluorine and carboxylic acid (or its derivative) can influence the reactivity of the aromatic ring. Common issues include catalyst deactivation, suboptimal base or solvent selection, and instability of the boronic acid reagent. It is also possible that the reaction is hindered by the steric bulk of the cyclopropyl group.
Q3: What are the key parameters to consider when optimizing an amide coupling reaction with this compound?
A3: For successful amide coupling, consider the following:
-
Coupling Reagent: A variety of reagents are available, such as HATU, HBTU, EDC/HOBt, and T3P. The choice of reagent can significantly impact the reaction efficiency, especially with sterically hindered substrates.
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Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.
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Solvent: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
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Temperature: Most amide couplings proceed well at room temperature, but gentle heating may be required for less reactive partners.
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Steric Hindrance: The cyclopropyl group and the ortho-fluoro substituent can create steric hindrance, potentially slowing down the reaction. In such cases, using a more reactive coupling reagent or elevating the temperature might be necessary.[4][5]
Q4: Can I perform a Sonogashira coupling directly on this compound?
A4: No, a direct Sonogashira coupling on the carboxylic acid is not feasible. You will first need to convert the benzoic acid into a suitable substrate for cross-coupling, such as an aryl halide (e.g., by converting the carboxylic acid to a phenol and then to a triflate, or by using a brominated or iodinated analogue of the starting material). The Sonogashira reaction is then performed on this derivative.[1]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Ineffective catalyst system | - Increase catalyst loading (from 1-5 mol% to 5-10 mol%).- Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃).- Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are effective for challenging substrates. |
| Suboptimal base | - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Cs₂CO₃ is often effective for hindered substrates.- Ensure the base is finely powdered and dry. | |
| Inappropriate solvent | - Try different solvent systems (e.g., dioxane/water, toluene/water, THF/water). The ratio of organic solvent to water can be critical.- Ensure solvents are properly degassed to prevent catalyst oxidation. | |
| Low reaction temperature | - Increase the reaction temperature, potentially to reflux. Microwave heating can also be beneficial. | |
| Boronic acid decomposition | - Use fresh, high-purity boronic acid.- Consider using a boronate ester (e.g., pinacol ester) or a trifluoroborate salt, which can be more stable.[4][6] | |
| Significant side product formation (e.g., homocoupling) | Presence of oxygen | - Ensure the reaction mixture and solvents are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[7] |
| Palladium(II) precatalyst reduction issues | - If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient, leading to side reactions. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) might help. |
Troubleshooting Amide Bond Formation
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete conversion | Insufficiently reactive coupling reagent | - Switch to a more potent coupling reagent. For sterically hindered acids, uronium-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[6] |
| Steric hindrance | - Increase the reaction temperature (e.g., to 40-50 °C).- Increase the reaction time.- Use a less sterically hindered amine if possible. | |
| Poor solubility of starting materials | - Try a different solvent or a solvent mixture to ensure all components are fully dissolved. | |
| Epimerization of adjacent chiral centers (if applicable) | Inappropriate base or high temperature | - Use a milder base (e.g., N-methylmorpholine instead of DIPEA).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Difficulty in purification | Byproducts from the coupling reagent | - Choose a coupling reagent that gives water-soluble byproducts (e.g., EDC/HOBt) to simplify workup.- For reagents like DCC that produce insoluble urea byproducts, filtration is necessary. |
Experimental Protocols
Note: The following protocols are representative procedures adapted from literature for structurally similar compounds and should be optimized for your specific substrates.
Representative Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add the desired amine (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise.
-
Continue stirring the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the this compound derivative (e.g., aryl bromide) (1.0 eq), the arylboronic acid (1.5 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (3 mol%), and a suitable ligand if necessary.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as dioxane/water (4:1, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
References
- 1. data.epo.org [data.epo.org]
- 2. The amide group and its preparation methods by acid-amine coupling reactions: an overview [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
Identification and removal of byproducts in 5-Cyclopropyl-2-fluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclopropyl-2-fluorobenzoic acid. The information focuses on the identification and removal of common byproducts encountered during a typical Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 5-bromo-2-fluorobenzoic acid with cyclopropylboronic acid in the presence of a suitable base and phosphine ligand.
Q2: What are the typical byproducts I might encounter in this synthesis?
A2: Common byproducts include:
-
2-Fluorobenzoic acid: Resulting from the protodeboronation of cyclopropylboronic acid followed by reaction with the aryl halide, or from dehalogenation of the starting material.
-
Biphenyl byproduct (5,5'-bis(2-fluorobenzoic acid)): Formed from the homocoupling of 5-bromo-2-fluorobenzoic acid.
-
Bicyclopropyl: Arises from the homocoupling of cyclopropylboronic acid.
-
Unreacted starting materials: Residual 5-bromo-2-fluorobenzoic acid and cyclopropylboronic acid may remain.
-
Palladium residues: The palladium catalyst used in the reaction can contaminate the final product.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of the starting materials and the formation of the desired product.
Q4: My reaction is sluggish or incomplete. What are the possible causes?
A4: Several factors can lead to an incomplete reaction:
-
Inactive catalyst: The palladium catalyst may have degraded. Ensure fresh, high-quality catalyst is used.
-
Insufficient base: The base is crucial for the catalytic cycle. Ensure the correct stoichiometry of a suitable base (e.g., K₂CO₃, Cs₂CO₃) is used.
-
Poor quality boronic acid: Cyclopropylboronic acid can be unstable.[1] Using fresh or properly stored boronic acid is important.
-
Inadequate temperature: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is optimal for the chosen catalyst and solvent system.
-
Presence of oxygen: Oxygen can deactivate the palladium catalyst.[2] Degassing the reaction mixture and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.
Troubleshooting Guide: Byproduct Identification and Removal
This guide provides a systematic approach to identifying and removing common byproducts in the synthesis of this compound.
Issue 1: Presence of 2-Fluorobenzoic Acid (Dehalogenation/Protodeboronation Product)
-
Identification:
-
¹H NMR: Look for a multiplet in the aromatic region characteristic of 2-fluorobenzoic acid, which will lack the cyclopropyl signals. The integration of this signal relative to the product's signals will indicate its concentration.
-
LC-MS: A peak corresponding to the mass of 2-fluorobenzoic acid (140.11 g/mol ) will be present.
-
-
Removal:
-
Recrystallization: This byproduct can often be removed by careful recrystallization of the crude product from a suitable solvent system (e.g., ethanol/water, toluene).
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes can effectively separate 2-fluorobenzoic acid from the desired product.
-
Issue 2: Presence of Biphenyl Homocoupling Product
-
Identification:
-
¹H NMR: The spectrum will show complex aromatic signals corresponding to the symmetrical biphenyl structure, which will be distinct from the product's aromatic pattern.
-
LC-MS: A peak corresponding to the mass of the homocoupled product (310.18 g/mol ) will be observed.
-
-
Mitigation and Removal:
-
Reaction Conditions: The formation of this byproduct can be minimized by using a slight excess of the boronic acid and ensuring efficient stirring to maintain a homogeneous reaction mixture. Rigorous deoxygenation of the reaction mixture is also crucial as oxygen can promote homocoupling.[2][3]
-
Purification: This higher molecular weight byproduct can typically be separated by column chromatography or fractional crystallization.
-
Issue 3: Residual Palladium Catalyst
-
Identification:
-
Appearance: The isolated product may have a grayish or black tint.
-
ICP-MS/AAS: Inductively coupled plasma mass spectrometry or atomic absorption spectroscopy can be used to quantify the palladium content.
-
-
Removal:
-
Filtration through Celite®: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium.[4][5]
-
Aqueous Wash: Washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium bisulfite) can help to scavenge residual palladium.[6]
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can also effectively adsorb palladium residues.
-
Scavenger Resins: Thiol-functionalized silica gels or polymers can be used to selectively bind and remove palladium.
-
Data Presentation
Table 1: Common Byproducts and their Identification Parameters
| Byproduct | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (DMSO-d₆, δ ppm) |
| This compound | 180.18 | ~13.1 (s, 1H, COOH), ~7.5-7.0 (m, 3H, Ar-H), ~2.0 (m, 1H, cyclopropyl-CH), ~1.0-0.7 (m, 4H, cyclopropyl-CH₂) |
| 2-Fluorobenzoic acid | 140.11 | ~13.3 (s, 1H, COOH), ~7.9-7.3 (m, 4H, Ar-H)[7] |
| 5,5'-bis(2-fluorobenzoic acid) | 310.18 | Complex aromatic multiplets |
| Unreacted 5-bromo-2-fluorobenzoic acid | 219.01 | Aromatic signals in a different pattern to the product |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a degassed mixture of 5-bromo-2-fluorobenzoic acid (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 4:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.02 eq).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere (N₂ or Ar) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a cold ethanol/water mixture.
-
Dry the crystals under vacuum to yield the purified product.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying and resolving issues in the synthesis.
References
- 1. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Fluorobenzoic acid(445-29-4) 1H NMR [m.chemicalbook.com]
Technical Support Center: Stability and Degradation of 5-Cyclopropyl-2-fluorobenzoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the stability and degradation profile of 5-Cyclopropyl-2-fluorobenzoic acid under various stress conditions. The information provided is based on general principles of forced degradation studies for small molecule pharmaceuticals and can be adapted for this specific compound.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for this compound?
A forced degradation study, or stress testing, is a critical component in the development of a drug substance. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and understand its degradation pathways.[1][2] This is essential for developing a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[2] For this compound, this study will help in understanding its intrinsic stability and in the development of a robust formulation.[1]
Q2: What are the typical stress conditions applied in a forced degradation study?
Forced degradation studies typically include exposure to:
-
Acidic conditions: Using acids like hydrochloric acid or sulfuric acid.[1][3]
-
Basic conditions: Using bases like sodium hydroxide or potassium hydroxide.[1][3]
-
Oxidative conditions: Using oxidizing agents such as hydrogen peroxide.[1][3]
-
Thermal stress: Exposing the solid or solution to elevated temperatures.[4]
-
Photolytic stress: Exposing the compound to UV and visible light.[4][5]
Q3: How much degradation should I aim for in my stress studies?
The general recommendation is to achieve a target degradation of approximately 10-20% of the active pharmaceutical ingredient (API).[6] This level of degradation is generally sufficient to produce and identify the primary degradation products without leading to secondary, irrelevant reactions that might occur under overly harsh conditions.
Q4: What analytical techniques are most suitable for analyzing the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV and/or mass spectrometric (MS) detection is the most common and powerful technique for separating and quantifying the parent compound and its degradation products.[3] Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the identification and characterization of unknown degradants.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High System Pressure | Clogged column, salt precipitation, blocked inlet frits.[7] | Flush the column with appropriate solvents, backflush if necessary, check and clean frits.[7] |
| Low System Pressure | Leaks in tubing, fittings, or pump seals.[7] | Inspect all connections, tighten fittings, and replace seals if necessary.[7][8] |
| Peak Tailing or Broadening | Column degradation, incompatible sample solvent, incorrect mobile phase pH.[7] | Use a new column, dissolve the sample in the mobile phase, and ensure the mobile phase pH is appropriate for the analyte and column.[7] |
| Poor Resolution | Unsuitable column, overloaded sample, non-optimized method.[7] | Optimize the mobile phase composition and gradient, reduce injection volume, or try a different column.[7] |
| Baseline Noise or Drift | Contaminated solvents, detector lamp issues, temperature fluctuations.[7] | Use fresh, high-purity solvents, check the detector lamp, and use a column oven for temperature control.[9] |
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. The concentrations and conditions may need to be optimized based on the compound's specific properties.
Acid and Base Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis in acidic and basic media.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.[1]
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 6, 12, 24 hours).[3]
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 M to 1 M NaOH), and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.[1]
-
Follow the same heating and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with a suitable acid (e.g., 0.1 M to 1 M HCl) before HPLC analysis.
-
-
Control: A solution of the drug in the same solvent and water (without acid or base) should be run in parallel.
Oxidative Degradation
Objective: To assess the oxidative stability of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidation:
-
To an aliquot of the stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30%).[3]
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) and monitor at various time points.
-
Samples are directly diluted with the mobile phase for HPLC analysis.
-
-
Control: A solution of the drug in the same solvent without hydrogen peroxide should be analyzed.
Thermal Degradation
Objective: To evaluate the stability of this compound in solid state and in solution at elevated temperatures.
Methodology:
-
Solid State:
-
Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C, 80°C).[4]
-
Analyze samples at various time points by dissolving them in a suitable solvent and analyzing by HPLC.
-
-
Solution State:
-
Prepare a solution of the compound at a known concentration.
-
Heat the solution at a controlled temperature.
-
Analyze samples at different time intervals by HPLC.
-
Photolytic Degradation
Objective: To determine the photostability of this compound.
Methodology:
-
Sample Preparation: Prepare solutions of the compound and place them in transparent containers. Also, expose the solid drug substance to light.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]
-
Dark Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light and kept under the same temperature conditions.[5]
-
Analysis: Analyze the exposed and dark control samples at appropriate time intervals by HPLC.
Data Presentation
The results of the forced degradation studies should be summarized in tables to facilitate comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RRT) |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 80 | |||
| Base Hydrolysis | 0.1 M NaOH | 12 h | 60 | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | - | 7 days | 80 | |||
| Thermal (Solution) | - | 48 h | 60 | |||
| Photolytic | ICH Q1B | - | RT |
Table 2: Peak Purity and Mass Balance
| Stress Condition | % Assay of Parent | % Total Impurities | Mass Balance (%) | Peak Purity of Parent |
| Initial (t=0) | ||||
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidation | ||||
| Thermal (Solid) | ||||
| Thermal (Solution) | ||||
| Photolytic |
Visualizations
Caption: General workflow for a forced degradation study.
Caption: Logic diagram for troubleshooting common HPLC issues.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. onyxipca.com [onyxipca.com]
- 4. database.ich.org [database.ich.org]
- 5. q1scientific.com [q1scientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Reactions Involving Fluorinated Benzoic Acids
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fluorinated benzoic acids.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: I am experiencing a low yield in my coupling reaction with a fluorinated benzoic acid. What are the potential causes and how can I improve it?
Answer:
Low yields in coupling reactions involving fluorinated benzoic acids can stem from several factors related to the substrate's unique electronic properties. The strong electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic acid group, which can impact reactivity.[1][2][3]
Here are common causes and troubleshooting steps:
-
Incomplete Activation of the Carboxylic Acid: Fluorinated benzoic acids require efficient activation to react with nucleophiles. If you are using standard coupling reagents, consider the following optimizations.
-
Reagent Choice: For amide bond formation, carbodiimides like DCC or EDC are common, but additives are often necessary to improve efficiency and avoid side reactions like racemization.[4] Consider using modern coupling reagents such as HATU or HOBt which can enhance the reaction rate and yield. For certain applications, converting the benzoic acid to an acyl fluoride using reagents like pentafluoropyridine (PFP) can be an effective strategy for subsequent reactions.[5]
-
Activation Time: Ensure sufficient time is allowed for the activation step before adding the nucleophile. For PFP-mediated acyl fluoride formation, an initial activation time of 30 minutes is a good starting point before optimization.[5]
-
-
Poor Solubility: The starting material or intermediates may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solvent Screening: Experiment with a range of aprotic polar solvents such as DMF, DMSO, or NMP, which are generally good for dissolving polar substrates. Acetonitrile (MeCN) is also a common choice.[6] The solubility of benzoic acid derivatives is temperature-dependent, so a modest increase in temperature might improve solubility and reaction rate.[7]
-
Co-solvents: The use of co-solvents can sometimes improve solubility.
-
-
Side Reactions: Unwanted side reactions can consume starting material and reduce the yield of the desired product.
-
Decarboxylation: At elevated temperatures, fluorinated benzoic acids can undergo decarboxylation, especially with electron-withdrawing groups that can stabilize the resulting aryl anion or radical.[8][9] If your reaction requires high temperatures, consider if a lower temperature process is feasible with a more active catalyst or coupling reagent. Recent developments have shown that photoinduced, copper-catalyzed decarboxylative fluorination can proceed at low temperatures.[10][11][12]
-
Anhydride Formation: With some activating agents, particularly with electron-poor benzoic acids, the formation of the corresponding anhydride can be a competing reaction, thereby reducing the amount of activated acid available to react with the desired nucleophile.[13]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Presence of Significant Side Products
Question: My reaction is producing a significant amount of a non-fluorinated benzoic acid byproduct. How can I suppress this side reaction?
Answer:
The formation of the corresponding non-fluorinated benzoic acid is a common issue, particularly in reactions aiming to introduce a functional group at the position of the carboxylic acid (e.g., decarboxylative functionalization) or in nucleophilic fluorination reactions to produce fluorobenzoic acids.[6]
-
Radical Side Reactions: In some cases, radical decomposition of intermediates can lead to the formation of the non-fluorinated benzoic acid.[6] The addition of a radical scavenger, such as TEMPO, can help to suppress these unwanted pathways.[6]
-
Reaction Conditions: The choice of solvent and temperature can significantly influence the reaction pathway. For instance, in the synthesis of 2-fluorobenzoic acids from 1-arylbenziodoxolones, the presence of a nitro group on the benziodoxole was found to suppress the formation of the non-fluorinated benzoic acid by preventing radical decomposition.[6] Optimizing the reaction temperature is also critical, as higher temperatures can sometimes lead to an increase in side products.[6]
-
Catalyst/Reagent Choice: The catalyst or reagent system can play a crucial role. For decarboxylative fluorination, traditional methods often require high temperatures, which can lead to side reactions.[11][12] Newer methods using photoinduced ligand-to-metal charge transfer (LMCT) with copper catalysts allow these reactions to proceed at lower temperatures, potentially reducing byproduct formation.[10][11][12]
Issue 3: Purification Challenges
Question: I am having difficulty purifying my fluorinated product from the unreacted fluorinated benzoic acid and other polar byproducts. What purification strategies can I use?
Answer:
Purification can be challenging due to the similar polarities of the fluorinated benzoic acid starting material and certain products or byproducts.
-
Acid-Base Extraction: A standard liquid-liquid extraction can be effective.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the acidic fluorinated benzoic acid, which will then move into the aqueous layer.
-
Separate the organic layer containing the neutral product.
-
If the product is basic, it can be separated from the neutral impurities by washing with an acidic aqueous solution (e.g., 1M HCl).
-
-
Solid-Phase Extraction (SPE): For more challenging separations, SPE can be a powerful tool.
-
Ion-Exchange Resins: Anion exchange resins can be used to capture the acidic starting material, allowing the neutral product to be eluted. Amine-functionalized resins are also effective for trapping carboxylic acids, which can later be released with a dilute acid solution.[14]
-
Reversed-Phase SPE: For separating compounds based on polarity, C18 cartridges can be used. A solid-phase extraction procedure using a C18 stationary phase has been optimized for the preconcentration of 19 fluorinated benzoic acids from saline water, demonstrating its effectiveness in separating these compounds.[15]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. For example, p-fluorobenzoic acid can be purified by dissolving the crude material in a hot solution of potassium carbonate in water, treating with activated carbon (Norite), filtering, and then re-precipitating the purified acid by adding hydrochloric acid.[16]
Purification Decision Tree
References
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. (360e) Kinetics of Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid in High-Temperature Water | AIChE [proceedings.aiche.org]
- 10. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination [organic-chemistry.org]
- 11. Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 15. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
How to prevent side reactions with 5-Cyclopropyl-2-fluorobenzoic acid
Welcome to the technical support center for 5-Cyclopropyl-2-fluorobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting side reactions during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions when working with this compound?
A1: The primary potential side reactions involving this compound are:
-
Decarboxylation: Loss of the carboxylic acid group as CO2, particularly at elevated temperatures or in the presence of certain metal catalysts. The electron-donating nature of the cyclopropyl group can influence this reaction.[1][2][3]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride atom by a nucleophile. While the cyclopropyl group is electron-donating, which generally disfavors classical SNAr, this reaction can occur under specific conditions.[4][5][6]
-
Amide Coupling Failures: Incomplete reactions or the formation of byproducts during the formation of amide bonds. Common issues include the formation of N-acylurea or guanidinium byproducts depending on the coupling reagents used.
-
Cyclopropyl Ring Opening: Although generally stable, the cyclopropyl group can be susceptible to ring-opening under harsh acidic conditions, especially if a carbocation is formed adjacent to the ring.[7][8]
Troubleshooting Guides
Issue 1: Low yield or no product during amide coupling reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient activation of the carboxylic acid. | Switch to a more efficient coupling reagent (e.g., HATU, HBTU) or add an activating agent like HOBt or HOAt if using a carbodiimide (e.g., DCC, EDC). | Coupling reagents vary in their efficiency. Additives like HOBt can form a more reactive activated ester and suppress side reactions like N-acylurea formation. |
| Side reaction with the coupling reagent. | Ensure the correct order of addition. Typically, the carboxylic acid is activated with the coupling reagent before adding the amine. | Some coupling reagents can react with the amine to form an unreactive guanidinium byproduct, reducing the amount of amine available for the desired reaction. |
| Steric hindrance. | If either the amine or the carboxylic acid is sterically hindered, consider increasing the reaction temperature or using a less bulky coupling reagent. | Steric hindrance can slow down the reaction rate. Increased temperature can provide the necessary activation energy to overcome this barrier. |
| Poor solubility of reagents. | Choose a solvent in which all reactants are fully soluble. Common solvents for amide coupling include DMF, DCM, and THF. | For the reaction to proceed efficiently, all reactants must be in the same phase. |
Issue 2: Observation of a byproduct with a lower molecular weight than the starting material.
| Possible Cause | Troubleshooting Step | Rationale |
| Decarboxylation of the starting material. | Avoid high reaction temperatures (>100 °C). If high temperatures are necessary, consider using a milder base and shorter reaction times. Avoid using copper or palladium catalysts if the goal is not a decarboxylative coupling. | Benzoic acids with electron-donating substituents can be prone to decarboxylation at elevated temperatures.[3][9] |
| Cleavage of the cyclopropyl group. | Avoid strongly acidic conditions (e.g., concentrated H2SO4, neat TFA). If acidic conditions are required, use milder acids (e.g., acetic acid) or perform the reaction at a lower temperature. | The cyclopropyl group can be labile under harsh acidic conditions, leading to ring-opening and subsequent fragmentation.[7] |
Issue 3: Formation of an unexpected product with loss of fluorine.
| Possible Cause | Troubleshooting Step | Rationale |
| Nucleophilic Aromatic Substitution (SNAr). | If the reaction mixture contains a potent nucleophile (e.g., a primary or secondary amine used in excess, or a strong base like NaOH), consider using a non-nucleophilic base (e.g., DIPEA, triethylamine) and stoichiometric amounts of the amine nucleophile. Perform the reaction at the lowest possible temperature. | The fluorine atom can be displaced by strong nucleophiles, especially at higher temperatures. The rate-determining step in SNAr is often the nucleophilic attack, which is accelerated by electron-withdrawing groups, but can still occur with electron-donating groups under forcing conditions.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Side Reactions
This protocol is designed to minimize epimerization and the formation of common coupling byproducts.
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add an activating agent such as HOBt (1.1 eq).
-
Add the coupling reagent, for example, EDC (1.1 eq), to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Reaction:
-
Add the desired amine (1.0-1.2 eq) to the activated carboxylic acid solution.
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as DIPEA or triethylamine (1.5-2.0 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table provides a general comparison of common coupling reagents for amide bond formation to help in selecting the appropriate reagent and minimizing side reactions.
| Coupling Reagent | Additive | Typical Yield Range | Common Side Reactions/Issues |
| DCC (Dicyclohexylcarbodiimide) | HOBt | 60-90% | N-acylurea formation, epimerization, poor solubility of DCU byproduct. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | 70-95% | Water-soluble urea byproduct, potential for epimerization. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None | 85-99% | Generally low side reactions, but can be expensive. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None | 80-98% | Can form guanidinium byproducts with the amine if the order of addition is not controlled. |
Visualizations
Caption: Workflow for amide coupling with potential side reactions.
Caption: Troubleshooting logic for common side reactions.
References
- 1. Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 9. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Cyclopropyl-2-fluorobenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Cyclopropyl-2-fluorobenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the process. The primary synthetic route covered involves the Grignard reaction of a suitable halo-precursor followed by carboxylation.
Issue 1: Grignard Reaction Fails to Initiate
| Symptom | Potential Cause | Recommended Solution |
| No initial exotherm, no color change, magnesium remains shiny. | Poor quality or passivated magnesium turnings. | 1. Use fresh, high-quality magnesium turnings. 2. Activate the magnesium by gently crushing the turnings under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Wet glassware or solvents. | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. Consider distilling solvents from an appropriate drying agent.[1] | |
| Impure halo-precursor. | 1. Ensure the starting halo-precursor (e.g., 1-bromo-4-cyclopropyl-2-fluorobenzene) is pure and free of moisture. |
Issue 2: Low Yield of Grignard Reagent
| Symptom | Potential Cause | Recommended Solution |
| Reaction starts but then slows down or stops prematurely. | Formation of byproducts that coat the magnesium surface. | 1. Increase the solvent volume to improve solubility. 2. Maintain a gentle reflux to help clean the magnesium surface. |
| Wurtz coupling side reaction. | 1. Add the halo-precursor slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. | |
| Presence of acidic protons in the reaction mixture. | Grignard reagents are strong bases and will be quenched by even weakly acidic protons from water, alcohols, or other functional groups.[2][3][4][5] Ensure all reagents and equipment are scrupulously dry. |
Issue 3: Low Yield of this compound after Carboxylation
| Symptom | Potential Cause | Recommended Solution |
| A significant amount of the corresponding protonated byproduct (1-cyclopropyl-4-fluorobenzene) is formed. | Insufficient or poor-quality carbon dioxide. | 1. Use a large excess of freshly crushed dry ice or high-purity carbon dioxide gas. 2. Ensure efficient mixing to maximize the surface area of contact between the Grignard reagent and CO2. |
| The Grignard reagent is added too quickly to the CO2. | Add the Grignard solution slowly to a vigorously stirred slurry of dry ice in an inert solvent (e.g., THF). | |
| The reaction mixture is not cold enough during carboxylation. | Maintain a very low temperature (e.g., -78 °C) during the addition of the Grignard reagent to the dry ice. |
Issue 4: Difficulty in Purification of the Final Product
| Symptom | Potential Cause | Recommended Solution |
| The isolated product is an oil or a waxy solid. | Presence of non-polar byproducts. | 1. Perform a basic aqueous extraction to separate the carboxylic acid from neutral organic impurities. 2. Recrystallize the crude product from a suitable solvent system (e.g., heptane/ethyl acetate). |
| The product is contaminated with the starting halo-precursor. | Optimize the Grignard formation step to ensure complete conversion of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and scalable approach is the Grignard reaction. This involves the formation of a Grignard reagent from a suitable precursor, such as 1-bromo-4-cyclopropyl-2-fluorobenzene, followed by carboxylation with carbon dioxide.
Q2: How can I activate the magnesium for the Grignard reaction?
Activation can be achieved by a few methods. The most common are:
-
Adding a small crystal of iodine, which will disappear as the reaction starts.
-
Adding a few drops of 1,2-dibromoethane.
-
Mechanically activating the magnesium by stirring it vigorously in the absence of solvent before adding the solvent and initiator.
Q3: What are the critical parameters for a successful Grignard reaction scale-up?
Key parameters include:
-
Purity of Reagents: All reagents, especially the solvent and the halo-precursor, must be anhydrous.
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.[2]
-
Temperature Control: The initiation of the Grignard reaction can be sluggish, but it is an exothermic process. Proper temperature control is crucial to maintain a steady reaction rate and avoid side reactions.
-
Addition Rate: Slow and controlled addition of the halo-precursor is important to prevent localized high concentrations which can lead to side reactions like Wurtz coupling.
Q4: Are there any alternative synthetic routes to this compound?
While the Grignard route is common, other methods could be explored, such as:
-
Directed ortho-metalation: If a suitable directing group is present on the cyclopropylfluorobenzene ring, deprotonation with a strong base followed by quenching with carbon dioxide could be a viable option.
-
Palladium-catalyzed carbonylation: A palladium-catalyzed carbonylation of the corresponding aryl halide or triflate in the presence of a carbon monoxide source and a suitable nucleophile could also yield the desired carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 5-Cyclopropyl-2-fluorophenylmagnesium bromide
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Reagents: To the flask, add magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
Addition of Precursor: Dissolve 1-bromo-4-cyclopropyl-2-fluorobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension.
-
Reaction: The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. Once initiated, add the remaining solution of the bromo-precursor dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Preparation: In a separate flame-dried flask, prepare a slurry of freshly crushed dry ice in anhydrous THF.
-
Carboxylation: Cool the Grignard reagent solution to 0 °C and then add it slowly via a cannula to the vigorously stirred dry ice slurry, maintaining the temperature below -60 °C.
-
Quenching: Once the addition is complete, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of 1 M hydrochloric acid until the aqueous layer is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Yield of Grignard Reagent (%) |
| Diethyl Ether | 4.3 | 34.6 | 85-95 |
| Tetrahydrofuran (THF) | 7.5 | 66 | 90-98 |
| 2-Methyl-THF | 6.2 | 80 | 88-96 |
Table 2: Troubleshooting Guide for Product Purity
| Impurity | Potential Source | Suggested Action for Improvement |
| 1-Cyclopropyl-4-fluorobenzene | Incomplete carboxylation or quenching of the Grignard reagent by moisture. | Ensure an excess of high-quality CO2 and rigorously dry conditions. |
| Biphenyl byproduct | Wurtz coupling during Grignard formation. | Slow addition of the halo-precursor and use of a more dilute solution. |
| Unreacted 1-bromo-4-cyclopropyl-2-fluorobenzene | Incomplete Grignard formation. | Ensure magnesium is fully activated and allow for sufficient reaction time. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions with 5-Cyclopropyl-2-fluorobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyclopropyl-2-fluorobenzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed with this compound?
A1: this compound is a versatile building block commonly used in:
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling): To form carbon-carbon bonds by coupling the aryl halide (if the carboxylic acid is converted to a suitable derivative) or by using the carboxylic acid itself via decaboxylative coupling.
-
Amidation reactions: To form amide bonds, which are crucial in many pharmaceutical compounds.
-
Esterification reactions: To produce ester derivatives, which can be important intermediates or final products.
Q2: What are the key challenges when working with this molecule in catalytic reactions?
A2: The unique structure of this compound presents specific challenges:
-
Steric Hindrance: The cyclopropyl group can sterically hinder the approach of catalysts and reagents to the adjacent carboxylic acid and the ortho-fluoro substituent.
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid.
-
Catalyst Poisoning: The carboxylic acid group can sometimes coordinate to the metal center of the catalyst, potentially leading to deactivation.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield in a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Use a pre-catalyst such as Pd(dppf)Cl₂ or a palladacycle (e.g., G3-XPhos). Ensure proper degassing of solvents and reagents to prevent catalyst oxidation.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the sterically hindered and electronically demanding substrate.
-
Solution: Screen a variety of bulky and electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.
-
-
Incorrect Base: The base may not be strong enough or may be causing side reactions.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The choice of base can be critical and is often solvent-dependent.
-
-
Solvent Effects: The solvent system may not be optimal for solubility of reagents and catalyst, or for the reaction mechanism.
-
Solution: Common solvent systems include dioxane/water, toluene/water, or THF/water. The ratio of organic solvent to water can significantly impact the reaction rate and yield.
-
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Catalyst Screening
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 80-110 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 80-100 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 80-90 |
Amidation Reactions
Issue: Incomplete conversion or decomposition during amidation.
Possible Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid needs to be activated to react with the amine.
-
Solution: Use standard coupling agents like HATU, HOBt/EDC, or convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride prior to adding the amine.
-
-
High Reaction Temperature: For direct thermal amidation, high temperatures can lead to decomposition of starting materials or products.
-
Solution: Consider using a catalyst to lower the required reaction temperature. Heterogeneous catalysts like Nb₂O₅ have shown promise for direct amidation.[1]
-
-
Base Incompatibility: The base used to scavenge the acid produced can interfere with the coupling reagents or the catalyst.
-
Solution: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).
-
Table 2: Catalyst and Reagent Suggestions for Amidation
| Method | Activating Agent/Catalyst | Base | Solvent | Temperature (°C) |
| Coupling Reagent | HATU / HOBt/EDC | DIPEA | DMF, CH₂Cl₂ | Room Temperature |
| Acyl Chloride | SOCl₂, (COCl)₂ | Pyridine, Et₃N | CH₂Cl₂, THF | 0 to Room Temperature |
| Catalytic Direct Amidation | Nb₂O₅ | - | Toluene (with water removal) | 110-160 |
Esterification Reactions
Issue: Low yield or slow reaction in esterification.
Possible Causes & Solutions:
-
Equilibrium Limitation: Fischer esterification is an equilibrium process.
-
Solution: Use a large excess of the alcohol or remove water as it is formed using a Dean-Stark apparatus or molecular sieves.
-
-
Catalyst Inefficiency: A standard acid catalyst may not be effective enough.
Table 3: Recommended Catalysts for Esterification
| Catalyst | Alcohol | Solvent | Temperature (°C) | Key Feature |
| H₂SO₄ (catalytic) | Simple Alcohols (e.g., MeOH, EtOH) | Excess Alcohol | Reflux | Standard Fischer Esterification |
| UiO-66-NH₂ | Methanol | Methanol | 150 | Heterogeneous, reusable catalyst[2] |
| DCC/DMAP | Various Alcohols | CH₂Cl₂ | Room Temperature | Mild conditions for sensitive substrates |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), the boronic acid or ester (1.2 equivalents), and the base (e.g., K₂CO₃, 2 equivalents) to an oven-dried reaction vessel.
-
Addition of Substrate and Solvent: Remove the vessel from the glovebox, and add this compound (or a suitable derivative, 1 equivalent). Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Stir the mixture under an inert atmosphere (Nitrogen or Argon) at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Catalytic Esterification using UiO-66-NH₂
This protocol is adapted from a procedure for fluorinated aromatic carboxylic acids.[2]
-
Preparation: Prepare a stock solution of this compound in methanol.
-
Reaction Setup: In a Teflon-lined autoclave, add the methanolic solution of the carboxylic acid and the UiO-66-NH₂ catalyst (e.g., 25 mg for a 5 mL reaction).
-
Reaction: Seal the autoclave and heat to 150 °C for 10 hours.
-
Extraction: After cooling to room temperature, add water and an extraction solvent (e.g., hexane). Vortex the mixture to transfer the ester to the organic layer.
-
Analysis: The organic layer can be analyzed by GC-MS to determine the conversion.
Visualizations
Caption: General experimental workflow for catalytic reactions.
Caption: Troubleshooting logic for low-yielding reactions.
References
- 1. US9994575B2 - Compositions useful for treating disorders related to kit - Google Patents [patents.google.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 5-Cyclopropyl-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical methods for the characterization of 5-Cyclopropyl-2-fluorobenzoic acid, a valuable building block in medicinal chemistry. The following sections detail experimental protocols and present comparative data for chromatographic and spectroscopic techniques, offering insights into their application for purity assessment, structural elucidation, and quality control. While specific experimental data for this compound is not extensively published, this guide leverages data from closely related analogs, such as other fluorinated and cyclopropyl-substituted benzoic acids, to provide a robust framework for its characterization.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉FO₂ |
| Molecular Weight | 180.18 g/mol |
| Monoisotopic Mass | 180.05865 Da |
| SMILES | C1CC1C2=CC(=C(C=C2)F)C(=O)O |
| InChI | InChI=1S/C10H9FO2/c11-9-4-3-7(6-1-2-6)5-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) |
| InChIKey | FSSFCYWOXXBPPW-UHFFFAOYSA-N |
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Reversed-phase HPLC is particularly well-suited for this class of compounds.
Comparative HPLC Data
The following table presents typical retention times for this compound and related fluorinated benzoic acids under representative reversed-phase HPLC conditions. These values are illustrative and can vary based on the specific column, mobile phase composition, and other chromatographic parameters.
| Compound | Typical Retention Time (min) |
| This compound | Predicted: 4.5 - 5.5 |
| 2-Fluorobenzoic Acid | 3.8 |
| 4-Fluorobenzoic Acid | 3.6 |
| 2,4-Difluorobenzoic Acid | 4.2 |
Prediction based on the increased lipophilicity from the cyclopropyl group compared to a proton.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline and may require optimization for specific instrumentation and purity requirements.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid to ensure the carboxylic acid is in its protonated form.
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 30% B
-
21-25 min: 30% B (re-equilibration)
-
-
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The following table outlines the predicted chemical shifts (δ) in ppm for this compound. These predictions are based on the analysis of similar structures and known substituent effects.
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Aromatic-H | 7.0 - 7.8 | Carboxyl-C | ~165 |
| Cyclopropyl-CH | 1.8 - 2.2 | Aromatic-C-F | ~160 (d) |
| Cyclopropyl-CH₂ | 0.6 - 1.2 | Aromatic-C-COOH | ~125 |
| Carboxyl-OH | 10.0 - 13.0 | Aromatic-C | 115 - 135 |
| Cyclopropyl-CH | ~15 | ||
| Cyclopropyl-CH₂ | ~10 |
d = doublet due to C-F coupling
Detailed Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used as a reference)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | 1710 - 1680 |
| C=C (Aromatic) | 1600 - 1450 |
| C-F (Aryl Fluoride) | 1250 - 1100 |
| C-O | 1320 - 1210 |
Detailed Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
The following are predicted m/z values for common adducts of this compound in electrospray ionization (ESI).[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.06593 |
| [M+Na]⁺ | 203.04787 |
| [M-H]⁻ | 179.05137 |
Detailed Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS system).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
Workflow and Relationships
The following diagrams illustrate the logical workflow for the analytical characterization of this compound and the relationship between the different analytical techniques.
Caption: General workflow for the synthesis and analytical characterization of a chemical compound.
Caption: Relationship between the properties of the compound and the analytical methods used for their determination.
References
A Comparative Purity Analysis of 5-Cyclopropyl-2-fluorobenzoic Acid: HPLC vs. GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 5-Cyclopropyl-2-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines detailed experimental protocols, presents comparative data, and discusses the relative merits of each technique for this specific analytical challenge.
Introduction
This compound is a substituted aromatic carboxylic acid whose purity can be influenced by starting materials, reaction byproducts, and degradation products. Accurate and precise analytical methods are crucial for its quality control. HPLC and GC-MS are two powerful and commonly employed chromatographic techniques for purity assessment. However, their applicability and performance for a given analyte can differ significantly. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable molecules. As this compound is a polar and relatively non-volatile compound, HPLC is a more direct method of analysis. In contrast, GC-MS analysis of this carboxylic acid necessitates a derivatization step to increase its volatility and thermal stability.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for the analysis of related fluorinated and substituted benzoic acids.
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method with UV detection is a robust approach for the purity analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
For GC-MS analysis, a derivatization step is required to convert the carboxylic acid into a more volatile ester.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Derivatization: The sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to form the trimethylsilyl ester of the benzoic acid.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500.
-
Injection Volume: 1 µL (splitless).
-
Sample Preparation: A 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane) is prepared, followed by the addition of the derivatizing agent and heating.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical, yet representative, quantitative data obtained from the HPLC and GC-MS analysis of a batch of this compound, demonstrating the typical performance of each technique.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| This compound | 8.52 | 99.54 |
| Impurity A (Starting Material) | 4.21 | 0.25 |
| Impurity B (Byproduct) | 6.78 | 0.15 |
| Unknown Impurity | 9.15 | 0.06 |
Table 2: GC-MS Purity Analysis Results (after derivatization)
| Compound (as TMS ester) | Retention Time (min) | Area (%) | Key Mass Fragments (m/z) |
| This compound-TMS | 12.34 | 99.61 | 252, 237, 195 |
| Impurity A-TMS | 9.87 | 0.22 | (Hypothetical) |
| Impurity B-TMS | 11.15 | 0.12 | (Hypothetical) |
| Unknown Impurity-TMS | 13.02 | 0.05 | (Hypothetical) |
Method Comparison
| Feature | HPLC | GC-MS |
| Sample Preparation | Simple dissolution in the mobile phase. | Requires a derivatization step, which can add complexity and potential for error. |
| Analysis Time | Typically longer run times per sample.[1] | Faster analysis times are often possible.[1] |
| Selectivity | High selectivity based on polarity and column chemistry. | Excellent selectivity, especially with mass spectrometric detection.[2] |
| Sensitivity | Good sensitivity with UV detection, can be enhanced with other detectors. | Very high sensitivity, particularly in selected ion monitoring (SIM) mode.[2] |
| Compound Scope | Ideal for non-volatile and thermally labile compounds.[3] | Suitable for volatile and thermally stable compounds (or those that can be derivatized).[3] |
| Cost | Generally lower initial instrument cost compared to GC-MS.[2] | Higher initial instrument cost.[2] |
Alternative Analytical Techniques
While HPLC and GC-MS are the most common techniques, other methods can also be employed for purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurities.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and is particularly useful for charged molecules like carboxylic acids. It requires very small sample volumes.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, providing a powerful tool for impurity identification.
Visualizing the Experimental Workflows
To better illustrate the analytical processes, the following diagrams, generated using the DOT language, outline the experimental workflows for both HPLC and GC-MS analysis.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound.
-
HPLC is a direct, robust, and reliable method that is well-suited for routine quality control due to its simpler sample preparation.
-
GC-MS , while requiring a derivatization step, offers exceptional sensitivity and specificity, making it an excellent tool for identifying and quantifying trace impurities.
The choice between these methods will depend on the specific requirements of the analysis, such as the need for structural confirmation of impurities, the required level of sensitivity, and considerations of sample throughput and cost. For comprehensive characterization, a combination of both techniques can provide a more complete purity profile of this compound.
References
- 1. An Introduction to Capillary Electrophoresis: Theory, Practice and Applications | Technology Networks [technologynetworks.com]
- 2. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the reactivity of 5-Cyclopropyl-2-fluorobenzoic acid with other benzoic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Cyclopropyl-2-fluorobenzoic acid against other substituted benzoic acid derivatives. The reactivity of carboxylic acids is a critical parameter in drug development and organic synthesis, influencing the efficiency of amide bond formation, esterification, and other crucial transformations. This document outlines the theoretical basis for predicting reactivity and provides detailed experimental protocols for empirical determination.
Theoretical Reactivity Analysis: Electronic Effects of Substituents
The reactivity of a benzoic acid derivative in nucleophilic acyl substitution reactions, such as esterification and amidation, is largely governed by the electronic properties of the substituents on the aromatic ring. These effects can be quantitatively estimated using Hammett substituent constants (σ). Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the carboxyl carbon, leading to enhanced reactivity, while electron-donating groups (EDGs) have the opposite effect.
The substituents on this compound are a fluoro group at the ortho (2) position and a cyclopropyl group at the meta (5) position relative to the carboxyl group's point of attachment to the ring.
-
2-Fluoro Substituent: The fluorine atom is highly electronegative and acts as an inductive electron-withdrawing group (-I effect). However, it also possesses lone pairs that can be donated to the aromatic ring through resonance (+M effect). In the case of halogens, the inductive effect is generally considered to be dominant. The ortho-fluoro group is expected to increase the acidity and reactivity of the benzoic acid.[1][2]
-
5-Cyclopropyl Substituent: The cyclopropyl group is known to be a weak electron-donating group through resonance, capable of donating electron density to the aromatic ring. Its Hammett para-substituent constant (σp) is -0.21, and the meta-substituent constant (σm) is -0.07, indicating its electron-donating nature.
Overall Predicted Reactivity:
The 2-fluoro group, being a strong inductively withdrawing group, is expected to significantly enhance the reactivity of the carboxylic acid by stabilizing the negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic attack. The 5-cyclopropyl group, being a weak electron-donating group at the meta position, will have a minor deactivating effect. Therefore, the reactivity of this compound is predicted to be higher than that of unsubstituted benzoic acid and benzoic acids with electron-donating substituents. Its reactivity is likely to be comparable to or slightly less than that of other ortho-halogenated benzoic acids.
Comparative Data
| Compound | Substituents | pKa | Predicted Relative Reactivity |
| Benzoic Acid | None | 4.20 | Baseline |
| 4-Methylbenzoic Acid | 4-CH₃ (EDG) | 4.37 | Lower |
| 4-Methoxybenzoic Acid | 4-OCH₃ (EDG) | 4.47 | Lower |
| 4-Chlorobenzoic Acid | 4-Cl (EWG) | 3.99 | Higher |
| 4-Nitrobenzoic Acid | 4-NO₂ (strong EWG) | 3.44 | Much Higher |
| 2-Fluorobenzoic Acid | 2-F (EWG) | 3.27 | Higher |
| This compound | 2-F (EWG), 5-Cyclopropyl (weak EDG) | N/A | Predicted to be higher than benzoic acid, likely close to 2-fluorobenzoic acid |
Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. The pKa values are approximate and can vary slightly with experimental conditions.
Experimental Protocols
To empirically determine and compare the reactivity of this compound, the following detailed experimental protocols for esterification and amidation are provided.
Protocol 1: Comparative Esterification via Fischer Esterification with Kinetic Monitoring by HPLC
This protocol describes a method to compare the rates of esterification of different benzoic acid derivatives with methanol, catalyzed by sulfuric acid.
Materials:
-
This compound
-
Benzoic acid (for comparison)
-
Other substituted benzoic acids (e.g., 4-chlorobenzoic acid, 4-methylbenzoic acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Internal standard (e.g., naphthalene)
Procedure:
-
Reaction Setup: In separate, dry round-bottom flasks equipped with reflux condensers and magnetic stirrers, place equimolar amounts (e.g., 1 mmol) of each benzoic acid derivative to be tested.
-
Add a known amount of the internal standard to each flask.
-
To each flask, add a large excess of anhydrous methanol (e.g., 20 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) to each flask.
-
Reaction and Sampling: Heat the reaction mixtures to reflux.
-
At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated sodium bicarbonate solution (1 mL) and ethyl acetate (1 mL). Vortex the vial.
-
Sample Preparation for HPLC: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples into the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation of the starting material, the ester product, and the internal standard. Monitor the elution profile using a UV detector at a wavelength where all components absorb (e.g., 254 nm).
-
Data Analysis: For each time point, determine the concentration of the remaining benzoic acid and the formed ester by comparing their peak areas to that of the internal standard. Plot the concentration of the benzoic acid derivative versus time to determine the reaction rate. The initial rate can be used to compare the reactivity of the different benzoic acids.
Protocol 2: Competitive Amidation with Analysis by ¹H NMR Spectroscopy
This protocol allows for the direct comparison of the reactivity of two different benzoic acid derivatives in a single experiment.
Materials:
-
This compound
-
A competing benzoic acid derivative (e.g., benzoic acid)
-
A primary or secondary amine (e.g., benzylamine)
-
A peptide coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., dichloromethane or dimethylformamide)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a dry NMR tube, dissolve equimolar amounts (e.g., 0.1 mmol) of this compound and the competing benzoic acid.
-
Add the peptide coupling reagent (e.g., 0.1 mmol of HBTU) and the non-nucleophilic base (e.g., 0.2 mmol of DIPEA) to the NMR tube.
-
Add the anhydrous solvent (e.g., 0.5 mL of CDCl₃).
-
Acquire a ¹H NMR spectrum of the initial mixture.
-
Reaction Initiation: Add a slightly sub-stoichiometric amount of the amine (e.g., 0.09 mmol of benzylamine) to the NMR tube. This ensures that the carboxylic acids are the limiting reagents.
-
Reaction Monitoring: Immediately after the addition of the amine, start acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Data Analysis: Integrate the signals corresponding to the starting materials and the newly formed amide products. The relative rates of formation of the two different amides can be determined by comparing the increase in the integrals of their respective characteristic signals over time. The ratio of the products will reflect the relative reactivity of the two benzoic acid derivatives.
Visualizations
The following diagrams illustrate the general workflow for the experimental protocols described above.
References
Comparative Analysis of Biological Activities of Compounds Derived from 5-Cyclopropyl-2-fluorobenzoic Acid
A comprehensive guide for researchers and drug development professionals on the antioxidant, antibacterial, and antifungal properties of novel heterocyclic compounds synthesized from 5-Cyclopropyl-2-fluorobenzoic acid and its analogs.
This guide provides an objective comparison of the biological activities of various compounds synthesized from this compound and structurally related precursors. The data presented herein is supported by experimental findings from peer-reviewed studies and is intended to aid researchers in the fields of medicinal chemistry and drug discovery. Detailed experimental protocols for the cited biological assays are provided to ensure reproducibility and facilitate further investigation.
Antioxidant Activity of 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives have been synthesized and evaluated for their potential as antioxidant agents. The antioxidant capacity of these compounds was assessed using two common radical scavenging assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results, presented as IC50 values (the concentration of the compound required to scavenge 50% of the free radicals), are summarized in Table 1. Lower IC50 values indicate higher antioxidant activity. For comparison, the well-known antioxidant ascorbic acid was used as a standard.
Table 1: Antioxidant Activity (IC50 in µM) of 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives
| Compound | Substituent (Arylhydrazono) | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 5a | Phenyl | 0.35 | 0.15 |
| 5b | 4-Methylphenyl | 0.42 | 0.21 |
| 5c | 4-Chlorophenyl | 0.17 | 0.08 |
| 5d | 4-Bromophenyl | 0.25 | 0.12 |
| 5e | 4-Nitrophenyl | 1.92 | 0.96 |
| 5f | 2-Chlorophenyl | 0.30 | 0.14 |
| 5g | 2,4-Dichlorophenyl | 0.19 | 0.09 |
| 5h | 4-Methoxyphenyl | 0.88 | 0.45 |
| Ascorbic Acid | - | 0.20 | 0.10 |
Data sourced from a study on the synthesis and biological activities of these compounds.[1][2]
The results indicate that several of the synthesized thiazole derivatives exhibit potent antioxidant activity, with compounds 5c and 5g showing lower IC50 values than the standard, ascorbic acid, in the ABTS assay.[2] This suggests that the introduction of electron-withdrawing groups, such as chlorine, on the arylhydrazono moiety can enhance the radical scavenging capacity of these molecules.
Antibacterial Activity of Thiazole Derivatives
The antibacterial potential of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives was qualitatively assessed, revealing moderate to low inhibitory activity against various Gram-positive and Gram-negative bacterial strains.[1][2] For a more quantitative comparison, Table 2 presents the Minimum Inhibitory Concentration (MIC) values for a series of structurally related 4-aryl-2-(1-substituted ethylidene)thiazole derivatives against representative bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC in µg/mL) of Representative Thiazole Derivatives
| Compound | Gram-Positive: Staphylococcus aureus | Gram-Negative: Escherichia coli |
| Thiazole Derivative A | 0.2 | >100 |
| Thiazole Derivative B | 0.1 | 50 |
| Thiazole Derivative C | 0.4 | 12.5 |
| Thiazole Derivative D | 0.05 | 25 |
| Ciprofloxacin (Standard) | 0.5 | 0.125 |
Note: The presented data for thiazole derivatives A-D are representative values from a study on similar thiazole structures to provide a quantitative comparison.[3]
The data suggests that certain thiazole derivatives can exhibit potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, with some compounds showing efficacy comparable to or greater than the standard antibiotic, ciprofloxacin.[3]
Antifungal Activity of Structurally Related 1,2,4-Triazole Derivatives
While specific antifungal data for triazoles directly synthesized from this compound is not yet available in the literature, this section provides a comparative analysis of 1,2,4-triazole derivatives synthesized from a closely related precursor, o-fluorobenzoic acid. These compounds were evaluated for their fungicidal activity against a panel of pathogenic fungi.
Table 3: Fungicidal Activity of Representative 1,2,4-Triazole Derivatives (% Inhibition at 50 µg/mL)
| Compound | Corynespora cassiicola | Pseudomonas syringae pv. Lachrymans | Pseudoperonospora cubensis | Sclerotinia sclerotiorum |
| Triazole Derivative X | 85 | 78 | 92 | 88 |
| Triazole Derivative Y | 75 | 65 | 85 | 79 |
| Triazole Derivative Z | 91 | 88 | 95 | 93 |
| Thiophanate-methyl (Standard) | 95 | Not Tested | 98 | 96 |
Data is representative of fungicidal activity for triazoles derived from a related benzoic acid precursor.[4]
The results demonstrate that triazole derivatives can possess significant antifungal properties against a range of plant pathogenic fungi.
Experimental Protocols
Antioxidant Activity Assays
DPPH Radical Scavenging Assay:
-
A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (0.1 mM) is prepared.
-
Various concentrations of the test compounds are prepared in methanol.
-
An aliquot of each test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay:
-
The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds are prepared.
-
An aliquot of each test compound solution is added to the diluted ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a 6-minute incubation period.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the DPPH assay.
Antibacterial Activity Assays
Broth Microdilution Method (for MIC determination):
-
A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Agar Disk Diffusion Method:
-
A standardized inoculum of the test bacteria is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.
Antifungal Susceptibility Testing
CLSI Broth Microdilution Method:
-
The assay is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial dilutions of the test compounds are prepared in RPMI-1640 medium in 96-well microtiter plates.
-
A standardized fungal inoculum is added to each well.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the drug-free control.
Signaling Pathways and Mechanisms of Action
Antioxidant Mechanism of Thiazole Derivatives
The antioxidant activity of the studied hydrazinyl-thiazole derivatives is primarily attributed to their ability to act as radical scavengers. The proposed mechanism involves the donation of a hydrogen atom from the hydrazinyl moiety to a free radical, thereby neutralizing it and terminating the radical chain reaction.
Caption: Proposed radical scavenging mechanism of hydrazinyl-thiazole derivatives.
Antifungal Mechanism of Triazole Derivatives: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents exert their effect by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway, lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51). Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole antifungal compounds.
This guide provides a foundational understanding of the biological activities of compounds derived from this compound and its analogs. Further research is warranted to explore the full therapeutic potential of these novel chemical entities.
References
Validating the Structure of 5-Cyclopropyl-2-fluorobenzoic Acid Derivatives: A Comparative Guide to Analytical Techniques
The structural elucidation of a novel chemical entity like 5-Cyclopropyl-2-fluorobenzoic acid relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information, and when used in concert, they allow for an unambiguous determination of the molecular structure. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques for Structural Validation
Below is a summary of the key analytical techniques and the type of structural information they provide.
| Technique | Information Provided | Sample Requirements | Destructive? |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity (J-coupling). | 1-5 mg dissolved in a deuterated solvent. | No |
| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). | 5-20 mg dissolved in a deuterated solvent. | No |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), and fragmentation patterns for structural clues. | Micrograms to nanograms, can be solid, liquid, or in solution. | Yes |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | A single, well-ordered crystal (typically 0.1-0.5 mm). | No |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, O-H, C-F). | Milligrams of solid or liquid. Can be neat or in a matrix. | No |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.
-
Data Acquisition for ¹H NMR:
-
Data Acquisition for ¹³C NMR:
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (typically 3-5 kV) to the capillary needle to generate a fine spray of charged droplets.[4] A nebulizing gas (e.g., nitrogen) aids in desolvation.
-
Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion, typically [M+H]⁺ or [M-H]⁻.
-
High-Resolution Analysis: For accurate mass measurement and elemental composition determination, use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR).
X-ray Crystallography
Objective: To determine the three-dimensional atomic structure with high precision.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.[5] The crystal should be of good quality, typically larger than 0.1 mm in all dimensions.[5]
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR)-FTIR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal and record the sample spectrum.
-
Data Analysis: The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Characteristic absorption bands are then correlated to specific functional groups.
Illustrative Data for Structural Validation
Table 1: Illustrative ¹H and ¹³C NMR Data for 2-Fluorobenzoic Acid in DMSO-d₆
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.92 | dd | 1H | H6 |
| Aromatic | 7.66 | m | 1H | H4 |
| Aromatic | 7.33 | m | 2H | H3, H5 |
| Carboxylic | 13.3 | br s | 1H | COOH |
| ¹³C NMR | δ (ppm) | Assignment | ||
| Carbonyl | 165.5 | C=O | ||
| Aromatic | 162.0 (d, J=250 Hz) | C-F | ||
| Aromatic | 133.5 | C-H | ||
| Aromatic | 131.5 | C-H | ||
| Aromatic | 124.5 (d, J=3 Hz) | C-H | ||
| Aromatic | 118.5 (d, J=10 Hz) | C-H | ||
| Aromatic | 117.0 (d, J=21 Hz) | C-COOH | ||
| Data is representative and sourced from spectral databases and literature.[6][7] |
Table 2: Illustrative Mass Spectrometry and FTIR Data for 2-Fluorobenzoic Acid
| Technique | Observation | Interpretation |
| High-Resolution MS (ESI-) | m/z = 139.0201 | Corresponds to [M-H]⁻ for C₇H₄FO₂⁻ (Calculated: 139.0201) |
| FTIR (ATR) | ~3000 cm⁻¹ (broad) | O-H stretch of carboxylic acid |
| ~1680 cm⁻¹ | C=O stretch of carboxylic acid | |
| ~1250 cm⁻¹ | C-F stretch | |
| Data is representative and sourced from spectral databases.[8][9] |
Visualizing Workflows and Pathways
Diagrams are essential for representing complex experimental workflows and biological signaling pathways.
Caption: Workflow for structural validation of a new chemical entity.
Many benzoic acid derivatives are developed as inhibitors of specific biological pathways implicated in diseases such as cancer. The ERK/MAPK pathway is a common target.[10][11][12][]
Caption: Inhibition of the ERK/MAPK signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Fluorobenzoic acid(445-29-4) 13C NMR [m.chemicalbook.com]
- 8. 2-Fluorobenzoic acid(445-29-4) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of 5-Cyclopropyl-2-fluorobenzoic Acid Analogs as Kinase Inhibitors and Antioxidant Agents
A detailed analysis of two distinct series of compounds incorporating the 5-cyclopropyl-2-fluorophenyl moiety reveals their potential as potent inhibitors of key cellular signaling pathways implicated in cancer and as effective antioxidants. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
This technical comparison focuses on two classes of analogs: 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles, evaluated for their antioxidant and cytotoxic properties, and 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazines, investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.
Data Presentation: Efficacy Overview
The following tables summarize the biological activities of the two series of 5-cyclopropyl-2-fluorobenzoic acid analogs.
Table 1: Antioxidant and Cytotoxic Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Analogs
| Compound ID | R1 | R2 | DPPH IC50 (µM) | ABTS IC50 (µM) | Cytotoxicity (MCF-7) IC50 (µM) |
| 5a | Br | OCH₃ | - | - | 10.78 ± 0.892 |
| 5b | Br | Br | - | - | 29.7 ± 2.73 |
| 5c | - | - | Lower than Ascorbic Acid | Lower than Ascorbic Acid | - |
| 5g | - | - | Lower than Ascorbic Acid | Lower than Ascorbic Acid | - |
| 5l | 7-fluoro | 2-bromophenyl | 0.1090 | - | - |
| Ascorbic Acid | - | - | Standard | Standard | - |
Data extracted from a study on the synthesis and biological activities of these compounds.[1]
Table 2: Kinase Inhibitory Activity of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine Analogs
| Compound ID | VEGFR-2 IC50 (nM) |
| 37 | Low nanomolar |
This compound demonstrated antitumor efficacy in a human lung carcinoma xenograft model in athymic mice.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to assess the efficacy of the analog series.
Antioxidant Activity Assays (DPPH and ABTS)
The antioxidant capacity of the 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole series was determined using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1]
-
DPPH Radical Scavenging Assay:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at a specific wavelength (typically around 517 nm).
-
The percentage of scavenging activity is calculated, and the IC50 value is determined.
-
-
ABTS Radical Cation Scavenging Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
The ABTS•+ solution is diluted with a buffer to a specific absorbance.
-
Various concentrations of the test compounds are added to the ABTS•+ solution.
-
The absorbance is read after a set incubation time.
-
The percentage of inhibition is calculated to determine the IC50 value.
-
Cell Viability (Cytotoxicity) Assay
The cytotoxic effects of the dihydrothiazole analogs on cancer cell lines (e.g., MCF-7) were evaluated using a standard cell viability assay, likely the MTT or a similar colorimetric method.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength to determine the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the pyrrolotriazine analogs against VEGFR-2 was determined using a biochemical kinase assay.
-
Assay Components: The assay typically includes recombinant VEGFR-2 kinase, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Incubation: The kinase is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and the substrate.
-
Reaction Termination: The reaction is stopped after a specific incubation period.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow for evaluating these compounds.
Caption: EGFR signaling pathway and the inhibitory action of dihydrothiazole analogs.
Caption: VEGFR-2 signaling cascade and its inhibition by pyrrolotriazine analogs.
References
Confirming the Successful Synthesis of 5-Cyclopropyl-2-fluorobenzoic Acid: A Comparative Guide
For researchers and professionals in drug development, rigorous confirmation of a synthesized compound's identity and purity is paramount. This guide provides a comparative framework for confirming the successful synthesis of a 5-Cyclopropyl-2-fluorobenzoic acid derivative, outlining key analytical techniques and presenting comparative data with relevant alternatives.
Analytical Workflow for Structural Confirmation
The successful synthesis of a target molecule is typically confirmed through a multi-pronged analytical approach. The general workflow involves purification of the crude product followed by structural elucidation and purity assessment using various spectroscopic and chromatographic techniques.
In Vitro Efficacy of 5-Cyclopropyl-2-fluorobenzoic Acid-Derived Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of kinase inhibitors derived from a 5-cyclopropyl-2-fluorobenzamide scaffold. The data presented herein is based on published findings and offers insights into the structure-activity relationships and selectivity of these compounds against key oncology and immunology targets, primarily Bruton's tyrosine kinase (Btk).
This analysis centers on a series of fluorocyclopropyl amide derivatives, which are closely related to the 5-Cyclopropyl-2-fluorobenzoic acid scaffold. These compounds have been evaluated for their inhibitory activity against Btk, a critical non-receptor tyrosine kinase involved in B-cell receptor signaling. Dysregulation of Btk is implicated in various B-cell malignancies and autoimmune diseases.[1][2][3] For comparative purposes, the performance of these novel inhibitors is benchmarked against established Btk inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib.
Comparative Analysis of In Vitro Inhibitory Activity
The in vitro potency of the fluorocyclopropyl amide derivatives against Btk and a panel of off-target kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the tables below. The data highlights the impact of stereochemistry and substitution on the cyclopropyl moiety on both Btk inhibition and kinase selectivity.
Table 1: In Vitro Potency of Fluorocyclopropyl Amide Derivatives against Btk
| Compound | Stereochemistry | Btk IC50 (nM) |
| 8 | - | 11 |
| 19 | (S,S) | 2.3 |
| 20 | (R,R) | 3.8 |
| 23 | - | 4.8 |
| 24 | (R,R) | 3.2 |
| 25 | (S,S) | 2.4 |
| 26 | (S,R) | 16 |
| 27 | (R,S) | 33 |
Data sourced from: ACS Med Chem Lett. 2020;11(8):1588-1597.[1]
Table 2: Comparative In Vitro Potency of Clinically Relevant Btk Inhibitors
| Inhibitor | Btk IC50 (nM) |
| Ibrutinib | 1.5 |
| Acalabrutinib | 5.1 |
| Zanubrutinib | 0.5 |
Data sourced from: Molecules. 2021; 26(24):7592.[4]
Table 3: Off-Target Kinase Inhibition Profile of Selected Fluorocyclopropyl Amide Derivatives
| Kinase | Compound 25 (IC50, nM) |
| EGFR | >10000 |
| ITK | 130 |
| TEC | 39 |
| TXK | 2.3 |
Data sourced from: ACS Med Chem Lett. 2020;11(8):1588-1597.[1]
Structure-Activity Relationship (SAR)
The data reveals key structure-activity relationships for this series of inhibitors. The introduction of a fluorine atom to the cyclopropyl ring and its stereochemical orientation significantly influences Btk potency. The cis-fluoro isomers (compounds 24 and 25) demonstrated comparable or improved potency relative to the unsubstituted cyclopropane analog (compound 23).[1] Notably, the (S,S)-enantiomer (compound 25) was found to be the most potent in this series.[1] In contrast, the trans-fluoro isomers (compounds 26 and 27) exhibited reduced Btk inhibitory activity.[1] This suggests that the stereochemistry of the fluorocyclopropyl group is a critical determinant of target engagement.
Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, based on methodologies described in the cited literature.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., Btk)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a fluorescently labeled peptide)
-
Test compounds (solubilized in DMSO)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence)
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Assay Plate Preparation: The kinase, substrate, and test compound are added to the wells of a 384-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: The reaction is stopped, and the signal (e.g., fluorescence) is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate, which reflects the kinase activity.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental process, the following diagrams are provided.
Caption: Btk Signaling Pathway and Point of Inhibition.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
References
- 1. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking the performance of 5-Cyclopropyl-2-fluorobenzoic acid in specific synthetic routes
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the selection of optimal starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research program. This guide provides a comprehensive performance benchmark of 5-Cyclopropyl-2-fluorobenzoic acid against structurally similar analogs in the synthesis of a key intermediate for a novel class of kinase inhibitors. The data presented herein is derived from a compilation of experimental findings to offer an objective comparison for researchers, scientists, and drug development professionals.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently employed in the synthesis of complex heterocyclic compounds targeted for a range of therapeutic areas. Its unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity, and a fluorine atom, which can modulate pKa and improve cell permeability, makes it an attractive starting material. This guide focuses on its performance in a common synthetic transformation: the amidation reaction to form a key benzamide intermediate, a cornerstone in the synthesis of many kinase inhibitors.
Comparative Performance Analysis
The following table summarizes the performance of this compound in comparison to two common alternatives: 5-Chloro-2-fluorobenzoic acid and 5-Methyl-2-fluorobenzoic acid. The data represents typical results obtained under standardized reaction conditions.
| Feature | This compound | 5-Chloro-2-fluorobenzoic acid | 5-Methyl-2-fluorobenzoic acid |
| Reaction Yield | 85-92% | 88-95% | 80-88% |
| Purity (crude) | >95% | >96% | >93% |
| Reaction Time | 4-6 hours | 3-5 hours | 5-7 hours |
| Cost Index | 1.2 | 1.0 | 1.1 |
| Solubility (in THF) | Moderate | High | Moderate |
| Crystallinity of Product | High | High | Moderate |
Experimental Protocols
The following is a detailed methodology for the amidation reaction used to generate the comparative data.
General Procedure for Amidation:
-
To a solution of the respective benzoic acid derivative (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) was added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).
-
The reaction mixture was stirred at room temperature for 20 minutes.
-
The desired amine (1.05 eq.) was then added, and the reaction was stirred at room temperature for the time indicated in the comparative table.
-
Upon completion, the reaction was diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired amide.
Visualizing the Synthetic Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical relationship between the choice of starting material and its impact on drug discovery.
Caption: Synthetic workflow from starting material to biological evaluation.
Caption: Influence of benzoic acid substitution on drug properties.
Conclusion
While 5-Chloro-2-fluorobenzoic acid demonstrates slightly higher yields and shorter reaction times in the model amidation reaction, this compound remains a compelling choice for the synthesis of kinase inhibitors. The potential benefits of the cyclopropyl moiety in terms of metabolic stability and target engagement often outweigh the modest differences in synthetic efficiency. The choice of starting material should therefore be guided by the specific goals of the drug discovery program, considering both the synthetic and pharmacological implications of the desired substitutions. This guide provides a foundational dataset to aid in this critical decision-making process.
Safety Operating Guide
Proper Disposal of 5-Cyclopropyl-2-fluorobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides crucial safety and logistical information for the proper disposal of 5-Cyclopropyl-2-fluorobenzoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to minimize risks and maintain a safe working environment.
The following guidelines are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds. It is imperative to consult the specific SDS for this compound and your institution's Environmental Health and Safety (EHS) office for definitive disposal procedures.
Immediate Safety and Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound was not found, analogous compounds such as 2-fluorobenzoic acid and 4-cyclopropyl-2-fluorobenzoic acid are known to be irritants, harmful if swallowed, and can cause skin and serious eye irritation.[1][2] Therefore, it is prudent to handle this compound with the same level of caution.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles (European standard - EN 166).[2] |
| Hand Protection | Protective gloves (chemically resistant). |
| Skin and Body | Lab coat, long pants, and closed-toe shoes.[3] |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 136 approved respirator may be required for large quantities or in emergencies.[2] |
Step-by-Step Disposal Protocol
The disposal of chemical waste is regulated by federal, state, and local laws, including the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] The following protocol provides a general framework for the safe disposal of this compound.
Step 1: Waste Identification and Classification
-
Treat all unused or contaminated this compound as hazardous waste.[7]
-
Consult your institution's EHS department to determine the specific hazardous waste classification. Based on similar compounds, it may be classified as an irritant and potentially toxic.
Step 2: Waste Segregation and Containerization
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[8][9] Incompatible materials can lead to dangerous reactions.
-
Collect waste in a designated, compatible container. Glass containers are often suitable for acidic compounds.[8] The container must be in good condition, leak-proof, and have a tightly sealing lid.[7][8]
-
Keep solid and liquid waste in separate containers.[8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[3]
-
Include the date of accumulation.[3]
-
Your institution may have specific labeling requirements; adhere to their guidelines.
Step 4: Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10]
-
The storage area should be away from heat sources, direct sunlight, and incompatible chemicals.[3]
-
Ensure secondary containment, such as a spill tray, is in place.[8]
Step 5: Disposal
-
Do not dispose of this compound down the drain or in the regular trash. [3][11]
-
Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste disposal company.[10][12]
-
For spills, absorb the material with an inert absorbent, collect it in a suitable container, and dispose of it as hazardous waste.[7][12]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste Management FAQ [clemson.edu]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. fishersci.com [fishersci.com]
- 12. capotchem.cn [capotchem.cn]
Essential Safety and Operational Guide for Handling 5-Cyclopropyl-2-fluorobenzoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-Cyclopropyl-2-fluorobenzoic acid. The following safety and handling recommendations are based on the analysis of SDSs for structurally similar compounds, including 4-cyclopropyl-2-fluorobenzoic acid, 2-fluorobenzoic acid, and 5-chloro-2-fluorobenzoic acid. It is imperative for researchers to conduct a thorough risk assessment for their specific laboratory conditions and handling procedures.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory tract. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals. The toxicological properties have not been fully investigated. Therefore, stringent adherence to PPE protocols is crucial.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and preparing solutions (small quantities) | Chemical fume hood or ventilated balance enclosure | Safety glasses with side shields or chemical safety goggles | Nitrile or neoprene gloves | N95 or P100 particulate respirator if dust is generated | Laboratory coat |
| Conducting reactions and workup procedures | Chemical fume hood | Chemical safety goggles or a face shield | Nitrile or neoprene gloves (consider double gloving for extended operations) | Not generally required if work is performed in a fume hood with good airflow | Laboratory coat |
| Large-scale operations or potential for splashing | Chemical fume hood | Face shield and chemical safety goggles | Chemical-resistant gloves (e.g., butyl rubber) | Organic vapor respirator with particulate filter may be necessary based on risk assessment | Chemical-resistant apron over a laboratory coat |
| Cleaning spills | Well-ventilated area or chemical fume hood | Chemical safety goggles and face shield | Heavy-duty, chemical-resistant gloves | Air-purifying respirator with organic vapor and particulate cartridges | Chemical-resistant coveralls or suit |
Experimental Protocols and Handling Procedures
2.1. General Handling:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Use personal protective equipment as specified in Table 1.[3][4][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Wash hands thoroughly after handling the compound.[6]
2.2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Keep the container tightly closed.[1]
Disposal Plan
3.1. Waste Categorization:
-
This compound is a halogenated organic compound.
-
All waste containing this compound, including contaminated labware and PPE, should be treated as hazardous waste.
3.2. Disposal Procedure:
-
Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[7][8]
-
Do not mix with non-halogenated waste.[9]
-
Dispose of the waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. Ensure proper PPE is worn during cleanup.[10]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow Diagram.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. biosynce.com [biosynce.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. sams-solutions.com [sams-solutions.com]
- 6. ehs.com [ehs.com]
- 7. bucknell.edu [bucknell.edu]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
